Duocarmycin DM free base
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indol-3-yl]-[5-[2-(dimethylamino)ethoxy]-1H-indol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O3/c1-29(2)9-10-33-18-7-8-21-16(11-18)12-22(28-21)26(32)30-15-17(14-27)25-20-6-4-3-5-19(20)24(31)13-23(25)30/h3-8,11-13,17,28,31H,9-10,14-15H2,1-2H3/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGWJJXUVWWGDA-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Duocarmycin DM Free Base: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycin DM is a potent cytotoxic agent belonging to a class of DNA minor groove alkylating agents.[1][2][3] Originally isolated from Streptomyces species, the duocarmycins have garnered significant interest in the field of oncology due to their exceptional potency, with activity often observed in the picomolar range.[4][5] Duocarmycin DM, a synthetic analogue, is of particular importance as a payload in antibody-drug conjugates (ADCs), a targeted cancer therapy approach.[6] This technical guide provides a detailed overview of the chemical structure and a proposed synthesis of Duocarmycin DM free base, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound possesses a characteristic curved molecular architecture, which is crucial for its interaction with the minor groove of DNA.[5] The molecule can be conceptually divided into two key subunits: a DNA-binding subunit and a DNA-alkylating subunit.[2]
The chemical structure of this compound is presented below:
Chemical Formula: C₂₆H₂₆ClN₃O₃[]
Molecular Weight: 463.96 g/mol []
IUPAC Name: [(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydro-3H-benzo[e]indol-3-yl]{5-[2-(dimethylamino)ethoxy]-1H-indol-2-yl}methanone[]
CAS Number: 1116745-06-2[]
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₆ClN₃O₃ | [] |
| Molecular Weight | 463.96 g/mol | [] |
| Appearance | Solid Powder | [] |
| Solubility | Soluble in DMSO | [] |
| Storage | Store at -20°C, protect from light | [] |
Mechanism of Action: DNA Alkylation and Apoptosis
The potent cytotoxicity of Duocarmycin DM stems from its ability to alkylate DNA in a sequence-selective manner, primarily at the N3 position of adenine (B156593) in AT-rich regions of the minor groove.[2][8] This process is initiated by the binding of the DNA-binding subunit to the minor groove, which then positions the reactive spirocyclopropylcyclohexadienone electrophile of the alkylating subunit for nucleophilic attack by the adenine base.[5]
The covalent modification of DNA leads to a distortion of the DNA helix, interfering with essential cellular processes such as DNA replication and transcription.[2][8] This DNA damage triggers a cellular stress response, ultimately leading to the activation of apoptotic signaling pathways and programmed cell death.[8][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. adcreview.com [adcreview.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 9. DNA damage-induced cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The DNA damage-induced cell death response: a roadmap to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Duocarmycin DM Free Base: A Technical Guide to its Discovery and Core Principles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Duocarmycin DM, a potent synthetic analog of the naturally occurring Duocarmycin family of antibiotics, stands as a significant payload in the development of antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the discovery, origin, and fundamental characteristics of Duocarmycin DM in its free base form. It details the mechanism of action, which involves sequence-selective alkylation of DNA, and outlines the downstream cellular consequences. This document also includes representative experimental protocols for its synthesis and cytotoxicity evaluation, alongside a compilation of key quantitative data. Visualizations of the DNA damage signaling pathway and a general experimental workflow are provided to further elucidate its biological context and evaluation.
Discovery and Origin of the Duocarmycin Family
The story of Duocarmycin DM begins with the discovery of its natural product predecessors. The duocarmycins are a class of highly potent antitumor antibiotics first isolated from fermentation broths of Streptomyces species in the late 1970s and early 1980s. These natural products, including Duocarmycin A and Duocarmycin SA, exhibited remarkable cytotoxic activity against cancer cells.[1][2] Their unique structure, featuring a characteristic curved indole (B1671886) core and a reactive cyclopropylpyrroloindole (CPI) alkylating subunit, garnered significant interest from the scientific community.
Duocarmycin DM is a synthetic analog developed through extensive structure-activity relationship (SAR) studies aimed at optimizing the therapeutic potential of the natural duocarmycins. The "DM" designation refers to a specific chemical modification of the parent structure. The term "free base" signifies the neutral form of the Duocarmycin DM molecule, as opposed to a salt form (e.g., a hydrochloride salt). This distinction is crucial for researchers as the free base is often the active form of the drug that interacts with its biological target. Its solubility and stability characteristics can also differ from its salt forms, impacting formulation and experimental design.
Mechanism of Action: DNA Alkylation
Duocarmycin DM exerts its potent cytotoxic effects through a sequence-selective alkylation of DNA.[][4] This process can be broken down into two key steps:
-
Minor Groove Binding: The curved shape of the Duocarmycin DM molecule allows it to bind non-covalently to the minor groove of the DNA double helix. This binding is selective for AT-rich sequences.[4]
-
DNA Alkylation: Once positioned in the minor groove, the electrophilic spirocyclopropylcyclohexadienone moiety of Duocarmycin DM undergoes a nucleophilic attack from the N3 position of an adenine (B156593) base.[] This results in the formation of a covalent bond, leading to irreversible alkylation of the DNA strand.
This DNA alkylation disrupts the normal architecture of the DNA, leading to a cascade of cellular events that ultimately culminate in cell death.
Signaling Pathway of Duocarmycin-Induced DNA Damage
The covalent modification of DNA by Duocarmycin DM triggers a cellular DNA damage response (DDR). This complex signaling network is initiated to repair the lesion and maintain genomic integrity. However, the nature of the Duocarmycin-DNA adduct often leads to stalled replication forks and double-strand breaks, overwhelming the repair machinery and pushing the cell towards apoptosis.
Caption: Signaling pathway initiated by Duocarmycin DM-induced DNA alkylation.
Quantitative Data
Cytotoxicity of Duocarmycin DM
The in vitro cytotoxicity of Duocarmycin DM has been evaluated against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values demonstrate its potent anticancer activity.
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| HT-29 | Colon Cancer | 22 | [4][5] |
| CL1-5 | Lung Cancer | 13.8 | [4][5] |
| Caski | Cervical Cancer | 3.87 | [4][5] |
| EJ | Bladder Cancer | 15.4 | [4][5] |
| LS174T | Colon Cancer | 7.31 | [4][5] |
Physicochemical Properties of Duocarmycin DM Free Base
| Property | Value | Reference |
| Molecular Formula | C26H26ClN3O3 | [][6] |
| Molecular Weight | 463.96 g/mol | [][6] |
| Appearance | Light yellow to green yellow solid | [4] |
| CAS Number | 1116745-06-2 | [][4][6] |
Experimental Protocols
Representative Synthesis of a Duocarmycin Analog
Materials:
-
Appropriately substituted indole carboxylic acid
-
Chiral chloromethylpyrroloindoline (CPI) moiety
-
Coupling reagents (e.g., EDCI, HOBt)
-
Organic solvents (e.g., DMF, DCM)
-
Purification materials (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Activation of the Indole Carboxylic Acid: The indole carboxylic acid derivative is dissolved in an anhydrous aprotic solvent such as dimethylformamide (DMF). A coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) are added, and the mixture is stirred at room temperature to form an active ester.
-
Coupling Reaction: The chiral chloromethylpyrroloindoline (CPI) moiety, dissolved in a suitable solvent, is added to the activated indole derivative. The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate (B1210297) and washed sequentially with aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine) to remove unreacted starting materials and byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Chromatographic Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure Duocarmycin DM analog.
-
Characterization: The final product is characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
General Workflow for Cytotoxicity Assessment
The cytotoxic potential of this compound is commonly evaluated using in vitro cell-based assays. The following workflow outlines a typical experimental procedure.
Caption: A generalized experimental workflow for determining the in vitro cytotoxicity of Duocarmycin DM.
MTT Assay Protocol for Cytotoxicity:
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a suitable curve-fitting software.
Conclusion
This compound, a synthetic derivative of a natural product, represents a powerful cytotoxic agent with a well-defined mechanism of action. Its ability to selectively alkylate DNA in the minor groove makes it an effective tool in cancer research and a valuable payload for the development of targeted therapies such as ADCs. This guide provides a foundational understanding of its discovery, biological activity, and the experimental approaches used for its evaluation, serving as a valuable resource for professionals in the field of drug discovery and development.
References
Duocarmycin DM Free Base: A Technical Guide to Its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycin DM is a potent DNA alkylating agent belonging to a class of natural products that exhibit significant cytotoxicity, making it a molecule of high interest in the development of antibody-drug conjugates (ADCs).[1][2] Its unique curved indole (B1671886) structure and the presence of a spirocyclopropylcyclohexadienone electrophile are key to its anticancer activity.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of Duocarmycin DM free base, offering crucial data and methodologies for researchers in the field of oncology and drug development.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, analytical method development, and understanding the molecule's behavior in biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₆ClN₃O₃ | [3][4] |
| Molecular Weight | 463.96 g/mol | [3][4][5] |
| Appearance | Light yellow to green-yellow solid | [6] |
| Solubility | Soluble in DMSO (50 mg/mL) | [6][7] |
| Storage Conditions | Powder: -20°C, protect from light, stored under nitrogen. In solvent: -80°C for up to 6 months, -20°C for up to 1 month. | [1] |
| Boiling Point (Predicted) | 712.9 ± 60.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [3] |
Table 1: Physicochemical Properties of this compound
Mechanism of Action: DNA Alkylation
Duocarmycin DM exerts its cytotoxic effects through a well-defined mechanism involving the minor groove of DNA. The molecule's curved shape allows it to bind selectively to AT-rich sequences within the DNA minor groove.[8][9] Following this non-covalent binding, the electrophilic spirocyclopropyl group is activated, leading to the alkylation of the N3 position of adenine.[3][10] This covalent modification of the DNA backbone disrupts its structure and function, ultimately leading to cell death.[8][9]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate characterization of this compound. The following sections outline methodologies for determining key physicochemical properties.
Melting Point Determination
The melting point of a pure solid organic compound is a sharp, characteristic physical property. For Duocarmycin DM, a standard capillary melting point method can be employed.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. For a pure compound, this range should be narrow (typically ≤ 2 °C).
Solubility Assessment
Determining the solubility of Duocarmycin DM in various solvents is critical for its formulation as a therapeutic agent. A common method is the shake-flask method.
Methodology:
-
Solvent Selection: A range of pharmaceutically acceptable solvents (e.g., DMSO, ethanol, aqueous buffers at different pH values) are chosen.
-
Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The suspensions are filtered or centrifuged to remove undissolved solid. The concentration of Duocarmycin DM in the clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Studies
The chemical stability of Duocarmycin DM is a critical parameter that influences its shelf-life and in vivo efficacy. Stability can be assessed under various conditions (e.g., temperature, pH, light) using a stability-indicating HPLC method.
Methodology:
-
Sample Preparation: Solutions of this compound are prepared in relevant solvents or formulation buffers.
-
Stress Conditions: Aliquots of the solutions are subjected to various stress conditions, including:
-
Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Exposure to light (e.g., ICH-compliant photostability chamber).
-
pH Stress: Incubation in acidic and basic solutions (e.g., 0.1 N HCl, 0.1 N NaOH).
-
-
Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability).
-
Analysis: The concentration of the parent Duocarmycin DM molecule and the formation of any degradation products are monitored by a validated stability-indicating HPLC method. The peak purity of the parent compound can be assessed using a photodiode array (PDA) detector.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound, a molecule of significant interest in the development of targeted cancer therapies. The presented data and experimental methodologies offer a valuable resource for researchers and drug development professionals, facilitating further investigation and optimization of Duocarmycin-based therapeutics. A thorough characterization of these properties is paramount for the successful translation of this potent cytotoxic agent from the laboratory to clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. Design, Synthesis, and Evaluation of Duocarmycin O-Amino Phenol Prodrugs Subject to Tunable Reductive Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs [mdpi.com]
- 9. The reversible DNA-alkylating activity of duocarmycin and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
An In-depth Technical Guide to the Spectroscopic Analysis of Duocarmycin DM Free Base
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize Duocarmycin DM free base, a potent DNA alkylating agent utilized as a toxin in antibody-drug conjugates (ADCs). The document details the expected spectroscopic data, outlines experimental protocols for obtaining this data, and illustrates the compound's mechanism of action.
Introduction to Duocarmycin DM
Duocarmycin DM is a synthetic analogue of the natural product duocarmycin. Its cytotoxic activity stems from its ability to bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine. This action disrupts DNA replication and transcription, ultimately leading to cell death. The molecular structure of this compound features a characteristic curved indole (B1671886) moiety and a reactive spirocyclopropylcyclohexadienone electrophile, which are key to its anticancer properties.
Molecular Formula: C₂₆H₂₆ClN₃O₃ Molecular Weight: 463.96 g/mol
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. This data is foundational for confirming the structure and purity of the compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Technique | Expected Chemical Shifts (δ) / ppm | Key Structural Insights |
| ¹H NMR | Aromatic protons (indole & benzo[e]indole rings): ~6.5-8.5 ppmAliphatic protons (spirocycle, chloromethyl, ethoxy chain): ~1.0-4.5 ppmN-H proton (indole): ~11-12 ppm | Confirms the presence of the aromatic ring systems and the specific arrangement of protons on the aliphatic chains. The downfield shift of the N-H proton is characteristic of indole rings. |
| ¹³C NMR | Aromatic carbons: ~100-150 ppmCarbonyl carbon: ~160-170 ppmAliphatic carbons: ~20-70 ppm | Provides a carbon map of the molecule, confirming the number and electronic environment of each carbon atom. The chemical shift of the carbonyl carbon is a key indicator. |
Table 2: Mass Spectrometry (MS) Data
| Technique | Expected m/z Ratios | Key Structural Insights |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺: ~464.1684 | Provides the exact mass of the protonated molecule, confirming the elemental composition (C₂₆H₂₇ClN₃O₃⁺). |
| Tandem MS (MS/MS) | Fragmentation patterns corresponding to the loss of the chloromethyl group, the dimethylaminoethoxy side chain, and cleavage of the amide bond. | Elucidates the connectivity of the different structural fragments of the molecule. |
Table 3: Vibrational and Electronic Spectroscopy Data
| Technique | Expected Wavenumbers (cm⁻¹) / Wavelengths (nm) | Key Functional Group Insights |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | N-H stretch (indole): ~3300-3400 cm⁻¹C=O stretch (amide): ~1630-1680 cm⁻¹C-O stretch (ether): ~1000-1300 cm⁻¹C-Cl stretch: ~600-800 cm⁻¹ | Confirms the presence of key functional groups including the amide, ether, and alkyl chloride moieties. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | λmax: ~250-350 nm | Reveals the presence of the conjugated aromatic systems within the Duocarmycin DM structure. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are based on standard practices for the analysis of complex organic molecules and natural products.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Ensure the sample is fully dissolved.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional NMR spectra as needed to fully assign proton and carbon signals and confirm structural connectivity.
3.2 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, with the addition of a small amount of formic acid to promote protonation for positive ion mode analysis.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source is ideal.
-
HRMS Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the full scan mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-1000).
-
-
MS/MS Acquisition:
-
Select the protonated molecular ion ([M+H]⁺) as the precursor ion.
-
Perform collision-induced dissociation (CID) to generate fragment ions.
-
Acquire the product ion spectrum to observe the fragmentation pattern.
-
3.3 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of this compound (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder (or clean ATR crystal).
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
3.4 Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol (B145695) or methanol) of a known concentration.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use the pure solvent as a blank to zero the instrument.
-
Scan the sample solution over a wavelength range of approximately 200-800 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Mechanism of Action and Signaling Pathway
The primary mechanism of action of Duocarmycin DM is the alkylation of DNA, which triggers a cellular response leading to apoptosis. The following diagram illustrates this pathway.
Caption: Mechanism of action of a Duocarmycin DM-based ADC.
Experimental Workflow
The following diagram outlines a typical workflow for the comprehensive spectroscopic analysis of a Duocarmycin DM sample.
Caption: Workflow for spectroscopic analysis of Duocarmycin DM.
Duocarmycin DM free base cytotoxicity in cancer cell lines
An In-depth Technical Guide on the Cytotoxicity of Duocarmycin DM Free Base in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Duocarmycin DM, a synthetically derived analogue of the natural product Duocarmycin SA, is an exceptionally potent antineoplastic agent.[1] As a member of the duocarmycin family, originally isolated from Streptomyces bacteria, it functions as a DNA minor groove alkylating agent, exhibiting cytotoxicity at picomolar concentrations against a wide array of cancer cell lines.[2][3][4] Its remarkable potency has positioned it as a critical payload for antibody-drug conjugates (ADCs) in the development of targeted cancer therapies.[5][6] This document provides a comprehensive overview of the mechanism of action, quantitative cytotoxicity data, experimental protocols, and relevant cellular pathways associated with this compound.
Mechanism of Action
The cytotoxic effect of Duocarmycin DM is initiated by its unique interaction with cellular DNA. The molecule's curved indole (B1671886) structure allows it to bind selectively to the minor groove of DNA, with a preference for AT-rich sequences.[2][5][7] Following this binding, its spirocyclopropylcyclohexadienone electrophile facilitates the irreversible alkylation of the N3 position of adenine (B156593) bases.[1][5]
This covalent modification of DNA disrupts the integrity of the double helix, forming adducts that obstruct the progression of DNA replication and transcription machinery.[4][6] The resulting DNA damage triggers cellular stress responses, including the activation of DNA repair pathways.[8] If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[3][9] This process often involves cell cycle arrest, typically at the G2/M phase, to prevent the proliferation of damaged cells.[10][11] A key advantage of this mechanism is its efficacy against both dividing and non-dividing cells, broadening its therapeutic potential.[5][9]
References
- 1. Duocarmycin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Distamycin A enhances the cytotoxicity of duocarmycin A and suppresses duocarmycin A-induced apoptosis in human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the AT-Sequence Selective DNA Binding of Duocarmycin DM Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
Duocarmycin DM, a potent antitumor antibiotic, exerts its cytotoxic effects through a unique mechanism involving sequence-selective alkylation of DNA. This technical guide provides a comprehensive overview of the core principles governing the interaction of Duocarmycin DM with its DNA target. It delves into the molecular basis of its AT-sequence preference, the specifics of the alkylation reaction, and the downstream cellular consequences. This document is intended to serve as a detailed resource for researchers and professionals in drug development, offering insights into the experimental methodologies used to characterize this interaction and the key signaling pathways that are activated.
Introduction
The duocarmycins are a class of natural products isolated from Streptomyces species that exhibit exceptionally high cytotoxicity against cancer cells.[1][2] Duocarmycin DM is a synthetic analog that retains the potent antitumor activity of the natural products.[3] Its mechanism of action is centered on its ability to bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine.[2][4] This covalent modification of DNA disrupts its structure and function, leading to cell cycle arrest and apoptosis.[5][6] A key feature of duocarmycins is their remarkable preference for AT-rich sequences within the DNA minor groove, which contributes to their potent and selective activity.[7][8]
Molecular Mechanism of Action
The interaction of Duocarmycin DM with DNA is a two-step process:
-
Non-covalent Binding: Duocarmycin DM has a curved shape that allows it to fit snugly into the minor groove of DNA.[3] This binding is stabilized by van der Waals forces and hydrogen bonds between the drug and the floor and walls of the minor groove. The preference for AT-rich regions is due to the narrower width of the minor groove in these sequences, which provides a better fit for the drug molecule.
-
Covalent Alkylation: Once bound, the reactive spirocyclopropylcyclohexadienone moiety of Duocarmycin DM is positioned to react with the N3 atom of adenine.[3] This results in the formation of a covalent bond, permanently attaching the drug to the DNA. This alkylation event distorts the DNA helix and creates a lesion that is recognized by the cell's DNA damage response machinery.
dot
Quantitative Data
The cytotoxic potency of duocarmycins is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The data below summarizes the IC50 values for Duocarmycin SA, a closely related and well-studied analog of Duocarmycin DM.
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| HT-29 | Colon Cancer | 22 | [9] |
| CL1-5 | Lung Cancer | 13.8 | [9] |
| Caski | Cervical Cancer | 3.87 | [9] |
| EJ | Bladder Cancer | 15.4 | [9] |
| LS174T | Colon Cancer | 7.31 | [9] |
| Molm-14 | Acute Myeloid Leukemia | 11.12 | [10] |
| HL-60 | Acute Myeloid Leukemia | 112.7 | [10] |
| U-138 MG | Glioblastoma | 1.8 | [7][11] |
Experimental Protocols
DNase I Footprinting Assay
This technique is used to identify the specific DNA sequences where a small molecule like Duocarmycin DM binds. The principle is that the bound drug protects the DNA from cleavage by the enzyme DNase I.
Workflow:
dot
Detailed Methodology (General Protocol):
-
DNA Probe Preparation: A DNA fragment of interest (typically 100-200 bp) is labeled at one end with a radioactive isotope, such as ³²P.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of Duocarmycin DM in a suitable binding buffer. A control reaction without the drug is also prepared.
-
DNase I Digestion: A limited amount of DNase I is added to each reaction to randomly cleave the DNA backbone. The reaction is allowed to proceed for a short, optimized time.
-
Reaction Termination and DNA Purification: The digestion is stopped, and the DNA fragments are purified to remove the drug, enzyme, and salts.
-
Gel Electrophoresis: The purified DNA fragments are separated by size on a denaturing polyacrylamide gel.
-
Visualization: The gel is dried and exposed to X-ray film to visualize the radioactive DNA fragments.
-
Analysis: The lane corresponding to the control reaction will show a ladder of bands representing cleavage at every nucleotide position. In the lanes with Duocarmycin DM, a "footprint" will appear as a region where the bands are absent or significantly reduced in intensity, indicating the binding site of the drug.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect the binding of a molecule to a DNA fragment. The principle is that a DNA fragment bound to a drug will migrate more slowly through a non-denaturing gel than the free, unbound DNA.
Workflow:
dot
Detailed Methodology (General Protocol):
-
Probe Preparation: A short, double-stranded DNA oligonucleotide containing the putative binding site is labeled, typically with a non-radioactive tag like biotin or a fluorescent dye.
-
Binding Reaction: The labeled probe is incubated with varying concentrations of Duocarmycin DM in a binding buffer.
-
Gel Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.
-
Transfer and Detection: The DNA is transferred from the gel to a nylon membrane. The labeled DNA is then detected using a method appropriate for the label (e.g., streptavidin-HRP conjugate and chemiluminescence for biotin).
-
Analysis: The presence of a band that migrates slower than the free probe (a "shifted" band) indicates the formation of a DNA-drug complex. The intensity of the shifted band can be used to estimate the binding affinity.
Cell-Based Assays
This assay is used to determine the cytotoxic effect of Duocarmycin DM on cancer cells and to calculate the IC50 value.
Detailed Methodology (General Protocol):
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Drug Treatment: The cells are treated with a range of concentrations of Duocarmycin DM for a specific period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
This flow cytometry-based assay is used to quantify the induction of apoptosis by Duocarmycin DM.
Detailed Methodology (General Protocol):
-
Cell Treatment: Cells are treated with Duocarmycin DM at the desired concentrations and for the desired time points.
-
Cell Harvesting and Staining: Cells are harvested, washed, and then stained with Annexin V-FITC and Propidium (B1200493) Iodide (PI) in a binding buffer.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
This flow cytometry-based assay is used to determine the effect of Duocarmycin DM on cell cycle progression.
Detailed Methodology (General Protocol):
-
Cell Treatment: Cells are treated with Duocarmycin DM.
-
Cell Fixation and Staining: Cells are harvested, fixed in ethanol, and then stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
This technique is used to detect the expression and activation of specific proteins involved in the DNA damage response and apoptosis.
Detailed Methodology (General Protocol):
-
Cell Lysis and Protein Quantification: Treated and untreated cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-ATM, phospho-Chk1, p53, cleaved caspase-3, γH2AX), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Signaling Pathways
Duocarmycin DM-induced DNA damage triggers a complex network of signaling pathways known as the DNA Damage Response (DDR). The primary pathway activated by this type of DNA lesion is the ATM/ATR-Chk1/Chk2 pathway.
dot
Upon DNA alkylation by Duocarmycin DM, the resulting DNA lesions are recognized by sensor proteins, which in turn activate the master kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases then phosphorylate and activate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2. Activated Chk1 and Chk2 phosphorylate and activate the tumor suppressor protein p53. p53, a transcription factor, then upregulates the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair (e.g., Gadd45a), and apoptosis (e.g., Bax). This coordinated cellular response aims to either repair the DNA damage or, if the damage is too extensive, eliminate the cell through programmed cell death.
Conclusion
Duocarmycin DM's potent antitumor activity is intricately linked to its ability to selectively bind to AT-rich regions of the DNA minor groove and form a covalent adduct with adenine. This technical guide has provided an in-depth look at the molecular mechanism of this interaction, summarized key quantitative data, and detailed the experimental protocols used to study this process. The elucidation of the DNA damage response pathways activated by Duocarmycin DM offers valuable insights for the development of novel cancer therapeutics, including its use as a payload in antibody-drug conjugates (ADCs). A thorough understanding of the principles outlined in this guide is essential for researchers and drug development professionals working to harness the therapeutic potential of this powerful class of DNA alkylating agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Caspase-mediated Cleavage of β-Catenin Precedes Drug-induced Apoptosis in Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 8. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Duocarmycin DM Free Base as an ADC Payload for Cancer Therapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Duocarmycin DM free base, a potent DNA alkylating agent, and its application as a cytotoxic payload in Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.
Introduction to Duocarmycin DM
Duocarmycins are a class of natural products first isolated from Streptomyces bacteria.[1] They are exceptionally potent cytotoxic agents that derive their activity from the ability to bind to the minor groove of DNA and subsequently cause irreversible alkylation.[1] This disruption of DNA architecture ultimately leads to apoptotic cell death.[1] Unlike microtubule inhibitors which are only effective during mitosis, duocarmycins can exert their cytotoxic effects at any phase of the cell cycle, making them effective against both dividing and non-dividing cancer cells.[1][2] Their high potency, with activity in the picomolar range, makes them ideal candidates for use as ADC payloads, where targeted delivery can mitigate the systemic toxicity observed with the free drug.[2][3] Duocarmycin DM is a synthetic analogue of the natural duocarmycins, designed for enhanced properties as an ADC payload.
Mechanism of Action
The mechanism of action of a Duocarmycin DM-based ADC involves a series of targeted steps, ensuring specific delivery of the cytotoxic payload to cancer cells.
-
Target Binding: The monoclonal antibody (mAb) component of the ADC selectively binds to a specific tumor-associated antigen on the surface of a cancer cell.[4]
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.[4][5]
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic cellular compartment containing various enzymes.[5]
-
Payload Release: Within the lysosome, the linker connecting the antibody to the Duocarmycin DM payload is cleaved. This is often achieved through the action of lysosomal proteases, such as cathepsin B, which recognize and cleave specific peptide sequences within the linker (e.g., a valine-citrulline linker).[6]
-
DNA Alkylation: Once released, the active Duocarmycin DM translocates to the nucleus and binds to the minor groove of DNA, with a preference for AT-rich sequences.[2] It then alkylates the N3 position of adenine, causing DNA damage.[2]
-
Cell Death: The DNA damage triggers downstream cellular processes, including cell cycle arrest and apoptosis, leading to the death of the cancer cell.[7][8]
References
- 1. adcreview.com [adcreview.com]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Stepping Forward in Antibody-drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Duocarmycin DM Free Base: A Technical Guide to its Apoptosis Induction Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycin DM, a potent synthetic analogue of the natural product duocarmycin, is a DNA minor groove alkylating agent with significant antitumor activity. Its exceptional cytotoxicity, active at picomolar concentrations, has made it a valuable payload for antibody-drug conjugates (ADCs).[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms by which Duocarmycin DM free base induces apoptosis, a critical pathway for its anticancer effects. We will delve into the core signaling cascades, present quantitative data from relevant studies, and provide detailed experimental protocols for key assays used to investigate this process.
Mechanism of Action: DNA Alkylation and Damage Response
Duocarmycins exert their cytotoxic effects by binding to the minor groove of DNA with a preference for AT-rich sequences.[4][5] The molecule's characteristic curved indole (B1671886) structure facilitates this interaction. Following binding, the spirocyclopropylcyclohexadienone electrophile of Duocarmycin DM alkylates the N3 position of adenine.[1][2] This irreversible DNA alkylation distorts the DNA helix, leading to the formation of DNA adducts and double-strand breaks (DSBs).[4][5]
The cellular response to this extensive DNA damage is the primary trigger for the apoptotic cascade. The presence of DSBs activates DNA damage response (DDR) pathways, initiating a signaling cascade that ultimately converges on programmed cell death.
The Intrinsic Apoptosis Pathway Induced by Duocarmycin DM
The apoptotic pathway triggered by Duocarmycin DM is primarily the intrinsic, or mitochondrial, pathway. This pathway is initiated by intracellular stress, in this case, irreparable DNA damage.
A critical mediator in this process is the tumor suppressor protein p53. In response to DNA damage, p53 is stabilized and activated through phosphorylation at serine 15 (Ser15) by kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related).[6][7][8][9] Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins, most notably Bax (Bcl-2-associated X protein).
Bax, a member of the Bcl-2 family of proteins, translocates to the mitochondria where it disrupts the outer mitochondrial membrane. This leads to the release of cytochrome c into the cytoplasm. In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which then recruits and activates pro-caspase-9, forming the apoptosome.
Activated caspase-9, an initiator caspase, then cleaves and activates effector caspases, primarily caspase-3.[10][11][12] Active caspase-3 is responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, including PARP (Poly [ADP-ribose] polymerase), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[4][10]
The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 (B-cell lymphoma 2) is a critical determinant of cell fate. Duocarmycin treatment often leads to an increased Bax/Bcl-2 ratio, tipping the cellular balance towards apoptosis.[13][14][15][16]
Caption: Duocarmycin DM-Induced Intrinsic Apoptosis Pathway.
Quantitative Data on Duocarmycin-Induced Apoptosis
The following tables summarize the cytotoxic and apoptotic effects of Duocarmycin DM and its analogues across various cancer cell lines.
Table 1: IC50 Values of Duocarmycin Analogues in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (pM) | Reference |
| Duocarmycin DM | HT-29 | Colon Cancer | 22 | [1] |
| Duocarmycin DM | CL1-5 | Lung Cancer | 13.8 | [1] |
| Duocarmycin DM | Caski | Cervical Cancer | 3.87 | [1] |
| Duocarmycin DM | EJ | Bladder Cancer | 15.4 | [1] |
| Duocarmycin DM | LS174T | Colon Cancer | 7.31 | [1] |
| Duocarmycin SA | General | - | 10 | [17] |
| Duocarmycin SA | Molm-14 | Acute Myeloid Leukemia | 11.12 | [5] |
| Duocarmycin SA | HL-60 | Acute Myeloid Leukemia | 112.7-114.8 | [5][13] |
Table 2: Induction of Apoptosis by Duocarmycin SA (DSA) in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Reference |
| Molm-14 | 20 pM DSA (72h) | 9.4% | [18] |
| Molm-14 | 100 pM DSA (72h) | 56.7% | [18] |
| Molm-14 | 500 pM DSA (72h) | 92.0% | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study Duocarmycin DM-induced apoptosis.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., HT-29, Molm-14, HeLa).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for the indicated time periods.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Protocol:
-
Cell Preparation:
-
Staining:
-
Incubation and Analysis:
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins.
Protocol:
-
Protein Extraction:
-
After treatment with Duocarmycin DM, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Table 3: Recommended Primary Antibody Dilutions for Western Blotting
| Target Protein | Recommended Dilution | Reference |
| Phospho-p53 (Ser15) | 1:1000 - 1:2000 | [8][9] |
| p53 | 1:1000 | [6] |
| Bcl-2 | Varies by antibody | [14] |
| Bax | Varies by antibody | [14] |
| Caspase-3 | 1:500 - 1:1000 | |
| Cleaved Caspase-3 | 1:1000 | [11] |
| PARP | Varies by antibody | [14] |
| Cleaved PARP | Varies by antibody | [14] |
| β-actin (Loading Control) | Varies by antibody | [14] |
Caspase Activity Assay
This assay measures the enzymatic activity of caspases, providing a functional readout of apoptosis.
Protocol (Colorimetric Assay for Caspase-3):
-
Cell Lysis:
-
Induce apoptosis and harvest 1-5 x 10^6 cells per sample.
-
Resuspend cells in chilled Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant (cytosolic extract).
-
-
Assay Reaction:
-
In a 96-well plate, add cell lysate to each well.
-
Add 2X Reaction Buffer containing DTT.
-
Add the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.[2]
-
Cell Cycle Analysis by Propidium Iodide Staining
Duocarmycins are known to induce cell cycle arrest, often at the G2/M phase, which can be analyzed by flow cytometry.[5]
Protocol:
-
Cell Fixation:
-
Harvest treated cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing.[22]
-
Incubate at -20°C for at least 2 hours or overnight.[23]
-
-
Staining:
-
Analysis:
DNA Fragmentation (Laddering) Assay
A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments.
Protocol:
-
DNA Extraction:
-
Electrophoresis:
-
Precipitate the DNA with ethanol and resuspend it in TE buffer.[28]
-
Run the DNA on a 1.5-2% agarose (B213101) gel.[28]
-
-
Visualization:
-
Stain the gel with ethidium (B1194527) bromide and visualize the DNA fragments under UV light. A characteristic "ladder" of DNA fragments will be visible in apoptotic samples.[27][28]
-
γH2AX Foci Formation Assay
This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a multi-well plate and treat with Duocarmycin DM.
-
-
Immunostaining:
-
Imaging and Analysis:
Conclusion
This compound is a powerful inducer of apoptosis in cancer cells. Its primary mechanism of action involves DNA alkylation, leading to a robust DNA damage response that activates the intrinsic apoptotic pathway. This process is characterized by the activation of p53, an increased Bax/Bcl-2 ratio, mitochondrial outer membrane permeabilization, and the subsequent activation of the caspase cascade. The experimental protocols detailed in this guide provide a comprehensive toolkit for researchers to investigate and quantify the apoptotic effects of Duocarmycin DM and related compounds, aiding in the ongoing development of these potent anticancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Duocarmycin DM, 1116745-06-2 | BroadPharm [broadpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-p53 (Ser15) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-p53 (Ser15) Polyclonal Antibody (PA5-104742) [thermofisher.com]
- 8. Phospho-P53 (Ser15) antibody (28961-1-AP) | Proteintech [ptglab.com]
- 9. Phospho-p53 (Ser15) Antibody (#9284) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Changes in Bcl-2 Family Protein Profile During Idelalisib Therapy Mimic Those During Duvelisib Therapy in Chronic Lymphocytic Leukemia Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The BCL-2 protein family: from discovery to drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. scispace.com [scispace.com]
- 21. bosterbio.com [bosterbio.com]
- 22. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. Analysis of Cell Cycle [cyto.purdue.edu]
- 25. researchgate.net [researchgate.net]
- 26. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 27. DNA Laddering Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 28. taylorandfrancis.com [taylorandfrancis.com]
- 29. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
- 33. benchchem.com [benchchem.com]
Methodological & Application
Application Note and Protocol: In Vitro Cytotoxicity Assay of Duocarmycin DM Free Base
Audience: Researchers, scientists, and drug development professionals.
Introduction
Duocarmycin DM is a member of a class of highly potent DNA alkylating agents.[1][2] These natural products, originally isolated from Streptomyces bacteria, exhibit extremely potent cytotoxicity against cancer cells.[2] Duocarmycin DM exerts its cytotoxic effects by binding to the minor groove of DNA, with a preference for AT-rich sequences, and subsequently alkylating the N3 position of adenine.[2][3] This irreversible DNA alkylation disrupts the DNA architecture, leading to inhibition of DNA replication and transcription, and ultimately, tumor cell death.[2][4] Due to their high potency, with IC50 values often in the picomolar range, duocarmycins are of significant interest as payloads for antibody-drug conjugates (ADCs).[1][2][3]
This document provides a detailed protocol for determining the in vitro cytotoxicity of Duocarmycin DM free base using a Sulforhodamine B (SRB) assay. The SRB assay is a colorimetric method that measures cell density by staining total cellular protein, making it a reliable method for assessing cytotoxicity.[5][6][7]
Mechanism of Action Signaling Pathway
The cytotoxic activity of Duocarmycin DM is initiated by its binding to the minor groove of DNA and subsequent alkylation of adenine. This leads to DNA damage, cell cycle arrest, and ultimately apoptosis.
Caption: Duocarmycin DM signaling pathway.
Quantitative Cytotoxicity Data
The following table summarizes the reported 50% inhibitory concentration (IC50) values for Duocarmycin DM and Duocarmycin SA (DSA) in various cancer cell lines.
| Compound | Cell Line | IC50 (pM) | Reference |
| Duocarmycin DM | HT-29 (colorectal) | 22 | [1] |
| Duocarmycin DM | CL1-5 (lung) | 13.8 | [1] |
| Duocarmycin DM | Caski (cervical) | 3.87 | [1] |
| Duocarmycin DM | EJ (bladder) | 15.4 | [1] |
| Duocarmycin DM | LS174T (colorectal) | 7.31 | [1] |
| Duocarmycin SA | Molm-14 (AML) | 11.12 | [8][9] |
| Duocarmycin SA | HL-60 (AML) | 112.7 | [8] |
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is designed for determining the cytotoxicity of this compound in adherent cell lines cultured in 96-well plates.
Materials
-
This compound
-
Appropriate cancer cell line(s)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10 mM Tris base solution
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Caption: SRB cytotoxicity assay workflow.
Procedure
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the Duocarmycin DM stock solution in complete culture medium to achieve the desired final concentrations (a range from picomolar to nanomolar is recommended).
-
Remove the medium from the wells and add 100 µL of the diluted Duocarmycin DM solutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated controls.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) without removing the supernatant.
-
Incubate the plate at 4°C for 1 hour.[6]
-
Wash the plate four to five times with slow-running tap water and then rinse with distilled water.
-
Invert the plate on paper towels and allow it to air dry completely.
-
-
SRB Staining:
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plate on a shaker for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the Duocarmycin DM concentration.
-
Determine the IC50 value, the concentration of Duocarmycin DM that inhibits cell growth by 50%, using a non-linear regression analysis.
This protocol provides a robust and reproducible method for assessing the in vitro cytotoxicity of this compound. The extreme potency of this compound necessitates careful handling and the use of a sensitive assay like the SRB method. The provided data and workflow diagrams offer a comprehensive guide for researchers in the field of drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Duocarmycin - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro [mdpi.com]
- 9. researchgate.net [researchgate.net]
Duocarmycin DM Free Base: Application Notes and Protocols for Solid Tumor Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycins are a class of highly potent, naturally occurring antitumor antibiotics first isolated from Streptomyces species.[1][2] Their exceptional cytotoxicity, with activity in the picomolar range, has made them a subject of significant interest in oncology research.[1] Duocarmycin DM is a synthetic analogue of the duocarmycins. This document provides an overview of the preclinical application of duocarmycin analogues in solid tumor animal models, with a focus on both the free, unconjugated form and its use as a payload in Antibody-Drug Conjugates (ADCs). While much of the recent in vivo research has centered on ADCs, historical and recent studies on standalone duocarmycin analogues provide valuable insights for their development as chemotherapeutic agents.
Duocarmycins exert their cytotoxic effects through a unique mechanism of action. They are DNA minor groove binding agents that cause sequence-selective alkylation of DNA at the N3 position of adenine (B156593).[2][3] This irreversible DNA alkylation disrupts the DNA architecture, leading to an inhibition of DNA replication and transcription, ultimately resulting in tumor cell death.[1] An important characteristic of duocarmycins is their ability to exert their cytotoxic effects at any phase of the cell cycle, making them effective against both rapidly dividing and quiescent cancer cells.[2][4] Furthermore, they have shown efficacy in multi-drug resistant (MDR) tumor models.[2][4]
Mechanism of Action: DNA Alkylation and Cell Death
The mechanism of action of Duocarmycin DM and its analogues begins with their binding to the minor groove of DNA, with a preference for AT-rich sequences. Following this non-covalent binding, a spirocyclopropylcyclohexadienone electrophile within the molecule becomes activated, leading to the irreversible alkylation of adenine at the N3 position. This covalent adduct formation distorts the DNA helix, interfering with the functions of DNA-dependent enzymes and leading to a cascade of cellular events that culminate in apoptosis.
Figure 1: Simplified signaling pathway of Duocarmycin DM leading to apoptosis.
In Vivo Studies with Duocarmycin Analogues (Free Base) in Solid Tumor Models
While many recent studies focus on Duocarmycin-based ADCs, earlier research provides valuable data on the in vivo efficacy of standalone duocarmycin analogues. These studies have demonstrated the potential of these compounds against a range of solid tumors.
Summary of In Vivo Efficacy Data
| Compound | Animal Model | Tumor Model | Dosing (mg/kg) | Route | Efficacy | Reference |
| Duocarmycin B2 derivatives (N,N-dialkylcarbamoyl analogs) | Mice | Murine Sarcoma 180 | Not specified | Not specified | Improved antitumor activity | [5] |
| Murine Ovarian Sarcoma M5076 | Not specified | Not specified | Broad-spectrum activity | [5] | ||
| Murine Colon Adenocarcinoma 26 | Not specified | Not specified | Broad-spectrum activity | [5] | ||
| Murine Colon Adenocarcinoma 38 | Not specified | Not specified | Broad-spectrum activity | [5] | ||
| Human Breast Carcinoma MX-1 Xenograft | Not specified | Not specified | Broad-spectrum activity | [5] | ||
| Achiral seco-amino-CBI analogue (11a) | C57BL/6 mice | Murine Melanoma B16-F0 | 15 | i.p. | Significant tumor growth inhibition | [4] |
| SCID mice | Human Ovarian Cancer SC-OVCAR-3 Xenograft | Not specified | Not specified | Significant anticancer effect | [4] | |
| Achiral seco-hydroxy-CBI analogue (12) | C57BL/6 mice | Murine Melanoma B16-F0 | 20 | i.p. | Tumor growth inhibition | [4] |
| Duocarmycin SA | CDF1 mice | Murine Lymphocytic Leukemia P388 | 0.143 | i.p. | 30% increase in life span | [6] |
| CC-1065 | Mice | Not specified | 0.0125 (single dose) | i.v. | Delayed hepatotoxicity | [7] |
| Not specified | 0.010 (single dose) | i.p. | Delayed hepatotoxicity | [7] |
Experimental Protocol: In Vivo Antitumor Efficacy of Achiral seco-amino-CBI Analogue
This protocol is based on the study of a duocarmycin analogue in a murine melanoma model.[4]
1. Animal Model and Tumor Implantation:
-
Animal Strain: C57BL/6 mice.
-
Cell Line: B16-F0 murine melanoma cells.
-
Implantation: Subcutaneously inject a suspension of B16-F0 cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size before starting treatment.
2. Drug Preparation and Administration:
-
Compound: Achiral seco-amino-CBI analogue (11a).
-
Formulation: The specific vehicle for in vivo administration is not detailed in the reference. A common approach for similar compounds involves dissolution in a biocompatible solvent such as a mixture of DMSO and saline, or a formulation with Cremophor EL and ethanol. It is crucial to perform solubility and stability tests for the specific duocarmycin analogue.
-
Dose: 15 mg/kg.
-
Administration: Administer the drug solution via intraperitoneal (i.p.) injection. The dosing schedule (e.g., single dose, daily, or intermittent) should be optimized based on preliminary toxicity and efficacy studies.
3. Monitoring and Endpoints:
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the animals as an indicator of toxicity.
-
Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size, or after a specified duration.
-
Data Analysis: Compare the mean tumor volumes between the treated and control groups. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed differences.
In Vivo Studies with Duocarmycin-Based Antibody-Drug Conjugates (ADCs)
The high potency of duocarmycins makes them ideal payloads for ADCs, which offer targeted delivery to tumor cells, thereby increasing the therapeutic window. Several duocarmycin-based ADCs have shown significant preclinical efficacy in various solid tumor models.
Summary of In Vivo Efficacy Data for Duocarmycin-Based ADCs
| ADC | Target | Animal Model | Tumor Model | Dosing (mg/kg) | Efficacy | Reference |
| SYD985 | HER2 | Athymic nude mice | BT-474 breast cancer xenograft | 5 (single dose) | 7 out of 8 mice with complete tumor remission | [5] |
| MAXF1162 breast cancer PDX | 1-10 (single dose) | Dose-dependent tumor growth inhibition | [5] | |||
| SCID mice | Uterine and Ovarian Carcinosarcoma PDX | Not specified | More active than T-DM1 | [8] | ||
| MGC018 | B7-H3 | SCID/CES1c KO mice | Calu-6 lung cancer xenograft | 10 (single dose) | 100% reduction in tumor volume, 5/6 complete regressions | [9] |
| Athymic Nude/NOG mice | Breast, prostate, head and neck cancer PDX | 3 (QW x 2 or 3, or Q2W x 2) | Antitumor activity | [10] | ||
| PCMC1D3-DCM | MET | Mouse xenograft | Not specified | 10 (single dose) | Delayed tumor growth up to two weeks | [7] |
Experimental Protocol: In Vivo Antitumor Efficacy of a Duocarmycin-Based ADC (General Protocol)
This protocol is a generalized representation based on preclinical studies of SYD985 and MGC018.[5][9][10]
1. Animal Model and Tumor Establishment:
-
Animal Strains: Athymic nude mice or SCID mice are commonly used for xenograft studies.
-
Tumor Models:
-
Cell Line-Derived Xenografts (CDX): Subcutaneously inject a suspension of human cancer cells (e.g., BT-474 for HER2-positive breast cancer) into the flank of the mice.
-
Patient-Derived Xenografts (PDX): Implant small fragments of a patient's tumor subcutaneously into immunocompromised mice.
-
-
Tumor Growth: Once tumors reach a mean volume of approximately 100-200 mm³, randomize the animals into treatment and control groups.
2. ADC Administration:
-
Compound: Duocarmycin-based ADC (e.g., SYD985, MGC018).
-
Formulation: ADCs are typically formulated in a buffered saline solution.
-
Dosing: Dosing can be a single intravenous (i.v.) injection or a multi-dose regimen (e.g., once weekly for several weeks). Doses can range from 1 to 10 mg/kg depending on the ADC and tumor model.
-
Control Groups: Include a vehicle control group and potentially a non-targeting ADC control group.
3. Monitoring and Data Collection:
-
Tumor Volume: Measure tumors with calipers 2-3 times per week.
-
Body Weight: Monitor animal body weight as a general measure of toxicity.
-
Clinical Observations: Observe the animals for any signs of distress or adverse effects.
-
Endpoints:
-
Tumor growth inhibition or regression.
-
Complete or partial tumor remission.
-
Survival analysis.
-
4. Data Analysis:
-
Plot mean tumor volume ± SEM over time for each group.
-
Calculate tumor growth inhibition (TGI).
-
Perform statistical analysis to compare treatment groups with the control group.
Figure 2: Generalized experimental workflow for in vivo solid tumor models.
Conclusion and Future Directions
Duocarmycin DM and its analogues are exceptionally potent cytotoxic agents with a well-defined mechanism of action. Preclinical studies using animal models of solid tumors have demonstrated their significant antitumor activity, both as standalone agents and as payloads in ADCs. The use of duocarmycins in ADCs has shown particular promise, with several candidates advancing to clinical trials.
For researchers investigating the Duocarmycin DM free base, it is important to note the potential for systemic toxicity, as highlighted in early studies of CC-1065.[7] Careful dose-finding and toxicity studies are essential. The development of prodrug strategies that allow for tumor-specific activation of duocarmycin analogues may also be a promising avenue for future research.
These application notes and protocols provide a foundation for the design and execution of in vivo studies with Duocarmycin DM and its analogues in solid tumor models. The provided data and methodologies should be adapted and optimized for the specific research questions and experimental systems being investigated.
References
- 1. mdpi.com [mdpi.com]
- 2. adcreview.com [adcreview.com]
- 3. adcreview.com [adcreview.com]
- 4. A novel class of in vivo active anticancer agents: achiral seco-amino- and seco-hydroxycyclopropylbenz[e]indolone (seco-CBI) analogues of the duocarmycins and CC-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of duocarmycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preliminary toxicity studies with the DNA-binding antibiotic, CC-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CC-1065 (NSC 298223), a novel antitumor agent that interacts strongly with double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclic Dichalcogenides Extend the Reach of Bioreductive Prodrugs to Harness Thiol/Disulfide Oxidoreductases: Applications to seco-Duocarmycins Targeting the Thioredoxin System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Duocarmycin DM
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of Duocarmycin DM on the cell cycle of cancer cells. Duocarmycin DM is a potent DNA alkylating agent with significant antitumor activity.[1] Understanding its impact on cell cycle progression is crucial for its development as a therapeutic agent.
Mechanism of Action
Duocarmycins, including Duocarmycin DM, are a class of highly potent cytotoxic compounds originally isolated from Streptomyces bacteria.[2] Their mechanism of action involves binding to the minor groove of DNA, followed by irreversible alkylation of adenine-N3.[2][3][4] This covalent binding to DNA disrupts its structure, leading to DNA double-strand breaks (DSBs).[3][5] The resulting DNA damage can trigger cell cycle arrest, allowing time for DNA repair. If the damage is too extensive, it can lead to the induction of apoptosis (programmed cell death).[2][5][6] Duocarmycins are effective at any phase of the cell cycle, distinguishing them from other anticancer agents like tubulin binders that are only active during mitosis.[2][4]
Data Presentation: Effects of Duocarmycin on Cell Cycle Distribution
The following tables summarize the quantitative effects of Duocarmycin analogues on the cell cycle distribution and proliferation of various cancer cell lines, as determined by flow cytometry.
Table 1: Cell Cycle Arrest in Acute Myeloid Leukemia (AML) Cells Treated with Duocarmycin SA (DSA) [5]
| Cell Line | Treatment (DSA Concentration) | Duration | % of Cells in G2/M Phase (Mean ± SD) |
| Molm-14 | Vehicle (DMSO) | 24h | 15.2 ± 1.1 |
| 100 pM | 24h | 10.1 ± 0.8 | |
| 500 pM | 24h | 8.5 ± 0.7 | |
| Vehicle (DMSO) | 48h | 14.9 ± 1.3 | |
| 100 pM | 48h | 9.8 ± 0.9 | |
| 500 pM | 48h | 7.9 ± 0.6 | |
| Vehicle (DMSO) | 72h | 15.5 ± 1.2 | |
| 100 pM | 72h | 9.5 ± 1.0 | |
| 500 pM | 72h | 7.5 ± 0.5 | |
| HL-60 | Vehicle (DMSO) | 24h | 18.3 ± 1.5 |
| 250 pM | 24h | 13.2 ± 1.1 | |
| 500 pM | 24h | 11.1 ± 0.9 | |
| Vehicle (DMSO) | 48h | 17.9 ± 1.4 | |
| 250 pM | 48h | 12.8 ± 1.0 | |
| 500 pM | 48h | 10.5 ± 0.8 | |
| Vehicle (DMSO) | 72h | 18.1 ± 1.6 | |
| 250 pM | 72h | 12.5 ± 1.2 | |
| 500 pM | 72h | 10.1 ± 0.7 |
*Indicates a statistically significant difference compared to the vehicle control.
Table 2: Proliferation and Apoptosis in Molm-14 AML Cells Treated with Duocarmycin SA (DSA) [7]
| Treatment (DSA Concentration) | Duration | Proliferating Cells (% EdU+) | Apoptotic Cells (% Annexin V+) |
| 0 pM (Vehicle) | 96h | 63.5% | N/A |
| 20 pM | 96h | 37.6% | N/A |
| 100 pM | 96h | 14.3% | N/A |
| 500 pM | 96h | 2.9% | N/A |
| 0 pM (Vehicle) | 72h | N/A | 4.5% |
| 20 pM | 72h | N/A | 9.4% |
| 100 pM | 72h | N/A | 56.7% |
| 500 pM | 72h | N/A | 92.0% |
Experimental Protocols
Cell Culture and Duocarmycin DM Treatment
This protocol outlines the basic steps for culturing cancer cells and treating them with Duocarmycin DM.
Materials:
-
Cancer cell line of interest (e.g., Molm-14, HL-60, PC3-MM2, A549)
-
Complete cell culture medium (specific to the cell line)
-
Duocarmycin DM stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cancer cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
Drug Preparation: Prepare serial dilutions of Duocarmycin DM from the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., in the picomolar to nanomolar range). Include a vehicle control (DMSO) at the same final concentration as in the highest Duocarmycin DM treatment.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of Duocarmycin DM or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol describes a widely used method for analyzing DNA content and cell cycle distribution.[8]
Materials:
-
Treated and control cells
-
PBS (cold)
-
70% Ethanol (B145695) (cold, -20°C)
-
Propidium Iodide (PI) staining solution containing RNase A. A typical solution consists of:
-
0.1% (v/v) Triton X-100 in PBS
-
2 mg DNase-free RNase A
-
40 µl of 500 µg/ml PI solution per 10 ml of the Triton X-100 solution[9]
-
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent cells: Wash with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with a complete medium.
-
Suspension cells: Collect cells directly from the culture vessel.
-
-
Washing: Centrifuge the cell suspension at approximately 200 x g for 5-10 minutes at 4°C.[9] Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.
-
Fixation: Resuspend the cell pellet (e.g., 2 x 10⁶ cells in 1 ml of cold PBS) and slowly add the cell suspension dropwise to 9 ml of ice-cold 70% ethanol while gently vortexing.[9] This helps to prevent cell clumping.
-
Storage: Store the fixed cells at 4°C for at least 2 hours. For best results, store for 12-24 hours.[9] Cells can be stored for longer periods at -20°C.
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer. Excite the PI with a 488 nm or 561 nm laser and collect the emission signal at approximately 610-690 nm.
-
Use a low flow rate for optimal data acquisition.[10]
-
Gate on single cells to exclude doublets and aggregates using a plot of pulse height versus pulse area (PI-H vs. PI-A).[10]
-
Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in each phase.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. adcreview.com [adcreview.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]
Application Notes and Protocols for DNA Footprinting Analysis with Duocarmycin DM Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycin DM is a potent synthetic analogue of a class of naturally occurring antitumor antibiotics.[1] It functions as a DNA minor-groove alkylating agent, exhibiting high cytotoxicity.[2] The molecule's unique curved structure allows it to bind within the minor groove of DNA, with a preference for AT-rich sequences.[2][3] Following non-covalent binding, Duocarmycin DM irreversibly alkylates the N3 position of adenine (B156593), leading to a disruption of DNA structure and ultimately triggering cell death.[1][4]
DNA footprinting is a powerful in vitro technique used to identify the specific binding sites of ligands, such as proteins or small molecules, on a DNA sequence.[5][6] The principle of the assay is that a DNA-bound ligand protects the phosphodiester backbone from cleavage by a nuclease, such as DNase I.[6] When the resulting DNA fragments are separated by gel electrophoresis, the binding site is revealed as a "footprint," a region of the gel where bands are absent or significantly reduced in intensity.[5]
This document provides detailed application notes and protocols for performing DNA footprinting analysis using Duocarmycin DM free base to characterize its sequence-specific binding and covalent modification of DNA.
Mechanism of Action of Duocarmycin DM
Duocarmycin DM's mechanism involves a two-step process:
-
Reversible Non-covalent Binding: The molecule initially binds non-covalently to the minor groove of DNA, with a preference for AT-rich sequences. This interaction is driven by hydrophobic and van der Waals forces.
-
Irreversible Alkylation: Once positioned in the minor groove, the reactive cyclopropane (B1198618) ring of Duocarmycin DM is activated, leading to the irreversible alkylation of the N3 position of an adenine residue. This covalent bond formation permanently modifies the DNA structure.[4]
The following diagram illustrates the interaction of Duocarmycin DM with the DNA minor groove.
Caption: Duocarmycin DM binding and alkylation of DNA.
Experimental Protocols
This section provides a detailed protocol for performing DNase I footprinting with Duocarmycin DM.
Materials and Reagents
-
This compound: Prepare a stock solution in DMSO (e.g., 1 mM) and store at -20°C.
-
DNA Probe: A purified DNA fragment of known sequence (150-500 bp) containing potential Duocarmycin DM binding sites. The fragment should be uniquely end-labeled with a radioactive (e.g., ³²P) or fluorescent tag.
-
DNase I: RNase-free DNase I, stored at -20°C.
-
DNase I Dilution Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 100 µg/ml BSA, 50% glycerol.
-
Binding Buffer (10X): 200 mM Tris-HCl (pH 7.5), 500 mM KCl, 60 mM MgCl₂, 10 mM DTT.
-
Stop Solution: 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/ml Glycogen.
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Ethanol (B145695) (100% and 70%)
-
Formamide Loading Dye: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.
-
Polyacrylamide Gel (denaturing): 6-8% polyacrylamide, 8 M urea (B33335) in TBE buffer.
Experimental Workflow
The overall workflow for DNase I footprinting with Duocarmycin DM is depicted below.
Caption: Workflow for DNase I footprinting.
Step-by-Step Protocol
-
Preparation of DNA Probe:
-
Prepare a high-purity DNA fragment of interest.
-
End-label the DNA fragment on one strand only using T4 polynucleotide kinase and [γ-³²P]ATP or a fluorescent dye.
-
Purify the labeled probe to remove unincorporated label.
-
-
Binding Reaction:
-
In a microcentrifuge tube, prepare the binding reaction by combining the following on ice:
-
End-labeled DNA probe (e.g., 10,000-20,000 cpm or 10-50 fmol)
-
1 µl of 10X Binding Buffer
-
Variable amounts of this compound (e.g., final concentrations ranging from 1 pM to 100 nM) or DMSO for the no-drug control.
-
Nuclease-free water to a final volume of 10 µl.
-
-
Gently mix and incubate at room temperature (20-25°C) for at least 30 minutes to allow for binding and alkylation.
-
-
DNase I Digestion:
-
Prior to the experiment, perform a titration to determine the optimal concentration of DNase I that results in an even ladder of cleavage products, with some undigested probe remaining.
-
Dilute the DNase I stock in ice-cold DNase I Dilution Buffer to the predetermined optimal concentration.
-
Add 1 µl of the diluted DNase I to each binding reaction.
-
Incubate for exactly 1 minute at room temperature.
-
-
Termination of Reaction:
-
Stop the digestion by adding 10 µl of Stop Solution to each reaction.
-
Immediately add 100 µl of phenol:chloroform:isoamyl alcohol, vortex vigorously, and centrifuge to separate the phases.
-
-
DNA Purification:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 2.5 volumes of ice-cold 100% ethanol and 1/10 volume of 3 M sodium acetate (B1210297) (pH 5.2) to precipitate the DNA.
-
Incubate at -80°C for 30 minutes or -20°C overnight.
-
Centrifuge at high speed to pellet the DNA.
-
Wash the pellet with 70% ethanol and air dry.
-
-
Gel Electrophoresis and Analysis:
-
Resuspend the dried DNA pellet in 5 µl of Formamide Loading Dye.
-
Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the desired resolution is achieved.
-
Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography.
-
The footprint will appear as a region of protection from DNase I cleavage in the lanes containing Duocarmycin DM compared to the control lane.
-
Data Presentation
Quantitative analysis of the footprinting gel allows for the determination of the concentration-dependent binding of Duocarmycin DM. The intensity of the bands within the footprint region is measured using densitometry. The fractional protection can be calculated and plotted against the Duocarmycin DM concentration to estimate the apparent dissociation constant (Kd).
Table 1: Representative Quantitative Data for Duocarmycin DM Footprinting
| Duocarmycin DM Concentration (nM) | Percent DNA Protection (at a specific AT-rich site) | Apparent Dissociation Constant (Kd) (nM) |
| 0 | 0% | - |
| 0.01 | 15% | - |
| 0.1 | 45% | - |
| 1 | 85% | ~0.12 |
| 10 | 98% | - |
| 100 | 99% | - |
Note: The values presented in this table are illustrative and based on the high potency of Duocarmycin analogues. Actual results may vary depending on the specific DNA sequence and experimental conditions.
Signaling Pathway and Logical Relationships
The cytotoxic effect of Duocarmycin DM is a direct consequence of its ability to induce irreparable DNA damage, which can lead to the activation of cell cycle arrest and apoptotic pathways.
Caption: Pathway of Duocarmycin DM-induced cytotoxicity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No footprint observed | Insufficient Duocarmycin DM concentration. | Increase the concentration range of Duocarmycin DM. |
| Inefficient DNA alkylation. | Increase the incubation time of Duocarmycin DM with the DNA probe. | |
| Smearing of bands | Nuclease contamination. | Use high-purity reagents and nuclease-free water. |
| Incomplete denaturation of DNA. | Ensure samples are fully denatured before loading. | |
| Weak signal | Low specific activity of the probe. | Optimize the end-labeling reaction. |
| Insufficient amount of DNA probe. | Increase the amount of labeled DNA in the binding reaction. | |
| Uneven DNase I digestion | Incorrect DNase I concentration. | Perform a thorough DNase I titration for each new DNA probe. |
| Inconsistent reaction times. | Ensure precise timing of the DNase I digestion step. |
References
- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs [mdpi.com]
- 2. Toxicity and repair of DNA adducts produced by the natural product yatakemycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Short Review on the Synthetic Strategies of Duocarmycin Analogs that are Powerful DNA Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CC-1065 and the duocarmycins: unraveling the keys to a new class of naturally derived DNA alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNase I footprinting of small molecule binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Duocarmycin DM Free Base by LC-MS/MS
Application Note: Flow Cytometry Assay for Apoptosis with Duocarmycin DM Free Base
Audience: Researchers, scientists, and drug development professionals.
Introduction
Duocarmycins are a class of highly potent natural products known for their antitumor properties.[1] Duocarmycin DM, a synthetic analogue, functions as a DNA alkylating agent. It binds to the minor groove of DNA, specifically alkylating the N3 position of adenine (B156593) in AT-rich sequences.[2][3][4] This irreversible DNA alkylation disrupts DNA architecture, leading to the inhibition of replication and transcription, which ultimately triggers programmed cell death, or apoptosis.[2][5] Due to its extreme cytotoxicity, with potency often in the picomolar range, Duocarmycin DM is a compound of significant interest in cancer research and for the development of antibody-drug conjugates (ADCs).[1][6]
This application note provides a detailed protocol for quantifying apoptosis induced by Duocarmycin DM free base using flow cytometry. The assay utilizes dual staining with Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, enabling a quantitative assessment of the compound's cytotoxic efficacy.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[7] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis or necrosis, membrane integrity is lost, allowing PI to enter and stain the cellular DNA. By using both stains, flow cytometry can distinguish four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (often considered an artifact of sample preparation).
Data Presentation
The following table represents typical data obtained from a human cancer cell line (e.g., HL-60) treated with increasing concentrations of this compound for 48 hours.
| Treatment Group | Concentration (nM) | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle Control | 0 (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.6 |
| Duocarmycin DM | 0.01 | 85.6 ± 3.5 | 8.9 ± 1.5 | 5.5 ± 1.1 |
| Duocarmycin DM | 0.1 | 62.1 ± 4.2 | 25.4 ± 3.3 | 12.5 ± 2.4 |
| Duocarmycin DM | 1.0 | 25.8 ± 5.1 | 48.7 ± 4.8 | 25.5 ± 3.9 |
| Positive Control | Staurosporine (1µM) | 15.3 ± 3.8 | 45.1 ± 5.5 | 39.6 ± 4.7 |
Data are represented as Mean ± Standard Deviation from three independent experiments. Quadrant notation (Q2, Q3, Q4) corresponds to a standard Annexin V vs. PI dot plot.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
I. Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., HL-60, Molm-14, U-138 MG).
-
This compound: Stock solution in DMSO (e.g., 1 mM).
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): Calcium and Magnesium-free, sterile.
-
Annexin V-FITC Apoptosis Detection Kit: Contains Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer.
-
Positive Control (optional): Staurosporine or Etoposide.
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Flow cytometer with 488 nm laser
-
Flow cytometry tubes (5 mL)
-
Micropipettes and sterile tips
-
II. Cell Culture and Treatment
-
Cell Seeding: Seed cells in a 6-well plate at a density of 2-5 x 10^5 cells/mL in 2 mL of complete culture medium. For adherent cells, allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Treatment: Add the prepared Duocarmycin DM dilutions to the respective wells. Include a vehicle-only control (DMSO) and an untreated control. A positive control for apoptosis (e.g., 1 µM Staurosporine) is also recommended.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
III. Cell Harvesting and Staining
-
Buffer Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Keep on ice.
-
Harvesting:
-
Suspension cells: Transfer the cell suspension from each well into a labeled flow cytometry tube.
-
Adherent cells: Aspirate the medium, wash once with PBS, and detach cells using a gentle cell scraper or Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a labeled tube.
-
-
Washing: Centrifuge the cells at 300-400 x g for 5 minutes. Carefully aspirate the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[9] The cell concentration should be approximately 1 x 10^6 cells/mL.
-
Staining:
IV. Flow Cytometry Analysis
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation. Set up fluorescence detectors to collect FITC emission (typically ~530 nm) and PI emission (typically >670 nm).
-
Controls and Compensation:
-
Use an unstained cell sample to set the forward scatter (FSC) and side scatter (SSC) voltages and to define the negative population.
-
Use single-stained controls (Annexin V-FITC only and PI only) to set up fluorescence compensation to correct for spectral overlap.
-
-
Data Acquisition: Acquire data for each sample, collecting a minimum of 10,000 events per sample. Analyze the samples as soon as possible (within 1 hour) after staining.
-
Data Analysis: Create a dot plot of FITC fluorescence (x-axis) versus PI fluorescence (y-axis). Set up quadrant gates based on the unstained and single-stained controls to define the four populations:
-
Lower-Left (Q3): Live cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
Visualizations
Signaling Pathway
References
- 1. Duocarmycin - Wikipedia [en.wikipedia.org]
- 2. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Duocarmycin SA, a potent antitumor antibiotic, sensitizes glioblastoma cells to proton radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: Bystander Killing Effect Assay for Duocarmycin DM Free Base ADC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells. A key feature that can significantly enhance the therapeutic efficacy of certain ADCs is the "bystander killing effect." This phenomenon occurs when the cytotoxic payload, released from the targeted antigen-positive cancer cell, diffuses into the neighboring tumor microenvironment and eradicates adjacent antigen-negative cancer cells. This is particularly crucial in treating heterogeneous tumors where antigen expression can be varied.
Duocarmycin DM, a synthetic analogue of the natural product duocarmycin, is an exceedingly potent DNA alkylating agent. Its mechanism of action involves binding to the minor groove of DNA and subsequently alkylating adenine (B156593) at the N3 position, leading to DNA damage and apoptotic cell death[1][2]. This cytotoxic activity is effective in both dividing and non-dividing cells[3]. When utilized as a payload in ADCs, Duocarmycin DM's efficacy can be amplified through a significant bystander effect, contingent on the use of a cleavable linker that releases the membrane-permeable drug within the tumor microenvironment[3][4].
These application notes provide detailed protocols for in vitro assays to evaluate the bystander killing effect of ADCs incorporating Duocarmycin DM free base.
Mechanism of Action and Bystander Effect of Duocarmycin DM ADC
A Duocarmycin DM-based ADC, such as SYD985 (trastuzumab duocarmazine), consists of a monoclonal antibody targeting a tumor-specific antigen, a cleavable linker (e.g., valine-citrulline), and the Duocarmycin DM payload[4]. Upon binding to the target antigen on a cancer cell, the ADC is internalized. Inside the cell, lysosomal enzymes, such as Cathepsin B, cleave the linker, releasing the active Duocarmycin DM payload[3]. Due to its membrane permeability, the released Duocarmycin DM can then diffuse out of the target cell and into neighboring cells, irrespective of their antigen expression status, where it exerts its potent DNA-damaging effects, leading to a wider therapeutic impact[3][4].
Signaling Pathway for Duocarmycin-Induced Apoptosis
The DNA damage induced by Duocarmycin DM triggers a cascade of cellular events culminating in apoptosis. While the precise signaling pathway can be complex and cell-type dependent, it generally involves the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, the engagement of the apoptotic machinery.
Duocarmycin DM ADC mechanism leading to apoptosis and bystander effect.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity of the Duocarmycin-based ADC, SYD985, compared to T-DM1 (a non-bystander effect ADC) in various cancer cell lines with different levels of HER2/neu expression. The data clearly demonstrates the potent bystander effect of SYD985.
| Cell Line Type | HER2/neu Expression | ADC | Mean IC50 (µg/mL) | Fold Difference (T-DM1/SYD985) | Reference |
| Epithelial Ovarian Carcinoma | 3+ | SYD985 | 0.024 | 3.7 | [3] |
| T-DM1 | 0.088 | [3] | |||
| 2+ | SYD985 | 0.054 | 21.6 | [3] | |
| T-DM1 | 1.168 | [3] | |||
| 1+/0 | SYD985 | 0.072 | 42.1 | [3] | |
| T-DM1 | 3.035 | [3] | |||
| Uterine & Ovarian Carcinosarcoma | 3+ | SYD985 | 0.013 | 7.4 | [5] |
| T-DM1 | 0.096 | [5] | |||
| 0/1+ | SYD985 | 0.060 | 53.7 | [5] | |
| T-DM1 | 3.221 | [5] |
Experimental Protocols
Two primary in vitro methods are recommended for assessing the bystander killing effect of a Duocarmycin DM ADC: the Co-Culture Bystander Assay and the Conditioned Medium Transfer Assay [6][7].
Co-Culture Bystander Assay
This assay directly evaluates the effect of the ADC on antigen-negative cells when cultured together with antigen-positive cells.
Experimental Workflow
Workflow for the Co-Culture Bystander Assay.
Materials:
-
Antigen-positive cancer cell line (e.g., SK-BR-3 for HER2-positive)
-
Antigen-negative cancer cell line (e.g., MCF7 for HER2-negative), preferably labeled with a fluorescent protein (e.g., GFP) for easy identification[8][9]
-
Duocarmycin DM ADC
-
Isotype control ADC
-
Complete cell culture medium
-
96-well plates (black-walled, clear bottom for fluorescence)
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Seeding:
-
Harvest and count both antigen-positive and antigen-negative (GFP-labeled) cells.
-
Seed the cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1 of antigen-positive to antigen-negative cells) to a total density appropriate for the well size.
-
Include control wells with monocultures of each cell line.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the Duocarmycin DM ADC and the isotype control ADC in complete culture medium.
-
Remove the seeding medium from the wells and add the ADC-containing medium.
-
Include a vehicle control (medium only).
-
-
Incubation:
-
Incubate the plate for a period determined by the cell doubling time and ADC potency (typically 3-6 days).
-
-
Viability Assessment:
-
At the end of the incubation period, assess the viability of the antigen-negative (GFP-labeled) cells using a fluorescence microscope or a high-content imaging system to count the number of viable GFP-positive cells.
-
Alternatively, if the antigen-negative cells are not labeled, a total cell viability assay can be performed, and the bystander effect can be inferred by comparing the viability in co-cultures to monocultures.
-
-
Data Analysis:
-
Calculate the percentage of viable antigen-negative cells in the ADC-treated wells relative to the vehicle-treated control wells.
-
Plot the percentage of viable cells against the ADC concentration to determine the IC50 value for the bystander killing effect.
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic agent is released into the culture medium and can kill cells that are not in direct contact with the antigen-positive cells.
Experimental Workflow
Workflow for the Conditioned Medium Transfer Assay.
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line
-
Duocarmycin DM ADC
-
Isotype control ADC
-
Complete cell culture medium
-
96-well plates
-
Centrifuge and sterile filter units (0.22 µm)
-
Cell viability reagent
Protocol:
-
Preparation of Conditioned Medium:
-
Seed antigen-positive cells in a culture plate and allow them to adhere.
-
Treat the cells with the Duocarmycin DM ADC or isotype control ADC at a concentration known to be cytotoxic to these cells. Include a vehicle control.
-
Incubate for a defined period (e.g., 48-72 hours).
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the conditioned medium to pellet any detached cells and debris.
-
Filter the supernatant through a 0.22 µm sterile filter.
-
-
Treatment of Antigen-Negative Cells:
-
Seed antigen-negative cells in a 96-well plate and allow them to adhere overnight.
-
Remove the seeding medium and replace it with the prepared conditioned medium.
-
Include control wells with fresh medium.
-
-
Incubation and Viability Assessment:
-
Incubate the antigen-negative cells for a suitable duration (e.g., 72 hours).
-
Assess cell viability using a standard method such as MTT, resazurin, or ATP-based assays.
-
-
Data Analysis:
-
Calculate the percentage of viable cells in the wells treated with conditioned medium from ADC-treated cells relative to the conditioned medium from vehicle-treated cells.
-
A significant reduction in viability indicates the presence of a released, cell-permeable cytotoxic payload and a positive bystander effect.
-
Conclusion
The bystander killing effect is a critical attribute for the success of ADCs targeting heterogeneous tumors. The protocols outlined in these application notes provide robust methods for quantifying the bystander effect of this compound ADCs. The potent, membrane-permeable nature of Duocarmycin DM, when combined with a cleavable linker, makes it an excellent payload for inducing a strong bystander effect, thereby enhancing its overall anti-tumor activity. Careful evaluation of this effect is essential in the preclinical development and optimization of novel Duocarmycin-based ADCs.
References
- 1. mdpi.com [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news.lifesciencenewswire.com [news.lifesciencenewswire.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Duocarmycin DM free base solubility and stability issues
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Duocarmycin DM free base. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO up to 50 mg/mL (107.77 mM); however, achieving this concentration may require sonication. For optimal results, use newly opened, anhydrous DMSO as the compound is hygroscopic.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintaining the integrity of this compound.
-
Solid Powder: Store at -20°C for up to 3 years. It is advisable to keep it under an inert gas like nitrogen and protected from light.
-
In Solvent (DMSO): Store stock solutions at -80°C for up to 1 year. For short-term storage, -20°C is acceptable for up to 1 month.
Q3: My this compound precipitates when I dilute my DMSO stock solution in aqueous buffer or cell culture medium. Why is this happening and what can I do?
A3: This is a common issue for hydrophobic compounds like this compound and is often referred to as "crashing out." It occurs because the compound is poorly soluble in aqueous solutions. When the DMSO stock is diluted, the solvent environment changes drastically, leading to precipitation. Please refer to the detailed troubleshooting guide below for solutions.
Q4: What is the stability of this compound in aqueous solutions?
Q5: How does pH affect the stability of this compound?
A5: The stability of duocarmycins can be pH-dependent. Acidic conditions may facilitate the hydrolysis of certain prodrug forms of duocarmycins.[2] While the optimal pH for the stability of this compound is not explicitly documented, it is best to use buffers within a neutral pH range (pH 7.2-7.4) for your experiments unless the experimental design requires otherwise, and to minimize the time the compound spends in the aqueous buffer.
Data Presentation
Table 1: Solubility of this compound
| Solvent/Formulation | Concentration | Observations |
| DMSO | 50 mg/mL (107.77 mM) | May require sonication.[2] |
| In Vivo Formulation 1 | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2 mg/mL (4.31 mM) | Clear solution. |
| In Vivo Formulation 2 | ||
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2 mg/mL (4.31 mM) | Clear solution. |
| In Vivo Formulation 3 | ||
| 10% DMSO, 90% Corn Oil | ≥ 2 mg/mL (4.31 mM) | Clear solution. |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Protect from light, store under inert gas.[3] |
| In DMSO | -80°C | Up to 1 year | |
| In DMSO | -20°C | Up to 1 month |
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Media for In Vitro Assays
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound when preparing working solutions for cell culture experiments.
Caption: Troubleshooting workflow for Duocarmycin DM precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Objective: To dilute the this compound DMSO stock solution into aqueous cell culture medium for in vitro experiments while minimizing precipitation.
Materials:
-
This compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw the aliquot of this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Serial Dilution Method (Recommended): a. Create an intermediate dilution of the stock solution in pre-warmed medium. For example, add 2 µL of a 10 mM stock to 198 µL of medium to get a 100 µM solution. b. Gently vortex the intermediate dilution. c. Use the intermediate dilution to prepare the final working concentrations in pre-warmed medium.
-
Direct Dilution Method (for lower concentrations): a. While gently vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. b. Ensure the final concentration of DMSO in the medium is below 0.5%, and ideally below 0.1%, to avoid solvent toxicity to the cells.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If precipitation occurs, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately for your experiments.
Caption: Experimental workflow for preparing Duocarmycin DM solutions.
References
Reducing off-target toxicity of Duocarmycin DM free base
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working to reduce the off-target toxicity of Duocarmycin DM free base.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Duocarmycin DM's cytotoxicity and its associated off-target toxicity?
Duocarmycin DM is a highly potent DNA alkylating agent.[1][2] Its cytotoxic effect stems from its ability to bind to the minor groove of DNA and irreversibly alkylate adenine (B156593) at the N3 position.[3] This disrupts DNA structure and cellular processes like replication and transcription, ultimately leading to cell death.[3] The significant potency of Duocarmycin DM also leads to a narrow therapeutic window, and its use as a free drug is limited by off-target toxicity, where it can damage healthy, non-cancerous cells.[3][4]
Q2: What are the main strategies to reduce the off-target toxicity of Duocarmycin DM?
The principal strategies to mitigate the off-target toxicity of Duocarmycin DM focus on targeted delivery of the cytotoxic payload to cancer cells while minimizing exposure to healthy tissues. The two primary approaches are:
-
Antibody-Drug Conjugates (ADCs): This is the most common and well-researched strategy.[3][5][6] Duocarmycin DM is attached to a monoclonal antibody (mAb) that specifically targets an antigen overexpressed on the surface of cancer cells. The ADC is internalized by the target cell, and the Duocarmycin DM payload is released, exerting its cytotoxic effect.[3]
-
Prodrug Strategies: This approach involves modifying the Duocarmycin DM molecule to render it inactive until it reaches the tumor microenvironment.[1][7][8] Activation can be triggered by specific conditions often found in tumors, such as hypoxia or the presence of certain enzymes.[1]
Q3: How does an Antibody-Drug Conjugate (ADC) work to reduce off-target toxicity?
An ADC combines the targeting specificity of an antibody with the potent cell-killing ability of a cytotoxic agent like Duocarmycin DM.[3] The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding triggers the internalization of the ADC into the cell. Once inside, the linker connecting the antibody and the Duocarmycin DM is cleaved, releasing the active payload. This targeted delivery ensures that the cytotoxic agent is concentrated at the tumor site, thereby reducing systemic exposure and damage to healthy tissues.[3]
Troubleshooting Guides
Problem 1: Low Efficacy of Duocarmycin DM ADC In Vitro
You have developed a Duocarmycin DM-based ADC, but it shows poor cytotoxicity against your target cancer cell line in vitro.
Caption: Troubleshooting workflow for low in vitro ADC efficacy.
1. Verify Antibody Binding to Target Cells
-
Possible Cause: The monoclonal antibody component of your ADC may not be binding effectively to the target antigen on the cell surface.
-
Recommended Protocol: Flow Cytometry Binding Assay
-
Cell Preparation: Harvest target cells and wash with ice-cold PBS containing 1% BSA (FACS buffer).
-
Incubation: Incubate a known number of cells (e.g., 1 x 10^6) with varying concentrations of your ADC or the unconjugated antibody for 1 hour on ice.
-
Secondary Antibody Staining: Wash the cells twice with FACS buffer and then incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody's Fc region for 30 minutes on ice in the dark.
-
Analysis: Wash the cells again and resuspend in FACS buffer. Analyze the fluorescence intensity using a flow cytometer. An increase in fluorescence compared to unstained cells indicates binding.
-
2. Confirm ADC Internalization
-
Possible Cause: Even if the ADC binds to the cell surface, it may not be efficiently internalized, preventing the payload from reaching its intracellular target.
-
Recommended Protocol: Immunofluorescence Microscopy
-
Cell Seeding: Seed target cells on coverslips in a culture plate and allow them to adhere overnight.
-
ADC Incubation: Treat the cells with the ADC at a specific concentration and incubate for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.
-
Staining: Stain with a fluorescently labeled secondary antibody. You can also co-stain with markers for early endosomes (e.g., EEA1) or lysosomes (e.g., LAMP1) to track the ADC's intracellular trafficking.
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope. Internalized ADC will appear as punctate staining within the cells.
-
3. Assess Payload Release
-
Possible Cause: The linker connecting the Duocarmycin DM to the antibody may not be efficiently cleaved within the cell, preventing the release of the active drug.
-
Recommended Protocol: In Vitro Cathepsin B Cleavage Assay (for cathepsin-cleavable linkers)
-
Reaction Setup: Incubate the ADC with recombinant human cathepsin B in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0) containing a reducing agent like DTT.
-
Time Course: Take aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the samples by reverse-phase HPLC or LC-MS to detect and quantify the released Duocarmycin DM payload.
-
4. Evaluate Target Cell Sensitivity to Free Duocarmycin DM
-
Possible Cause: The target cell line may have intrinsic resistance to Duocarmycin DM.
-
Recommended Protocol: Cytotoxicity Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Drug Treatment: Treat the cells with a serial dilution of free this compound.
-
Incubation: Incubate for a period that allows for multiple cell divisions (e.g., 72-96 hours).
-
Viability Assessment: Add MTT reagent or CellTiter-Glo® reagent and measure the absorbance or luminescence according to the manufacturer's protocol.
-
IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) to quantify the drug's potency.
-
5. Optimize Drug-to-Antibody Ratio (DAR)
-
Possible Cause: The number of drug molecules conjugated to each antibody (DAR) can impact ADC efficacy. A low DAR may not deliver a sufficient cytotoxic payload, while a high DAR can lead to aggregation and reduced stability.[9]
-
Recommended Protocol: Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation: Prepare your ADC sample in a low-salt mobile phase.
-
Chromatography: Inject the sample onto a HIC column and elute with a decreasing salt gradient.
-
Analysis: The different DAR species will elute at different retention times, allowing for their separation and quantification. This allows you to assess the distribution of DAR values in your ADC preparation and to purify specific DAR species for further testing.
-
Problem 2: High Off-Target Toxicity of Duocarmycin DM ADC In Vivo
Your Duocarmycin DM ADC shows good efficacy in vivo, but you observe significant toxicity in the animal models, such as weight loss, hematopoietic toxicity, or liver damage.
Caption: Troubleshooting workflow for high in vivo off-target toxicity.
1. Evaluate Linker Stability in Plasma
-
Possible Cause: Premature release of the Duocarmycin DM payload in systemic circulation due to an unstable linker is a major cause of off-target toxicity.[10][]
-
Recommended Protocol: In Vitro Plasma Stability Assay
-
Incubation: Incubate the ADC in plasma (e.g., mouse, rat, human) at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Sample Processing: Precipitate plasma proteins (e.g., with acetonitrile) and centrifuge.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact ADC and any released payload over time.
-
2. Assess Payload Properties (Hydrophobicity)
-
Possible Cause: Highly hydrophobic payloads can contribute to non-specific uptake by healthy cells, leading to toxicity.
-
Recommended Action: If possible, compare ADCs with linker-payloads of varying hydrophobicity. A more hydrophilic linker or a less hydrophobic Duocarmycin analogue might be better tolerated.
3. Analyze On-Target, Off-Tumor Toxicity
-
Possible Cause: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and toxicity in these organs.
-
Recommended Protocol: Immunohistochemistry (IHC) on Healthy Tissues
-
Tissue Collection: Collect major organs (liver, spleen, kidney, lung, heart, etc.) from healthy, untreated animals of the same species used in your efficacy studies.
-
Tissue Processing: Fix the tissues in formalin and embed in paraffin.
-
IHC Staining: Section the tissues and perform IHC staining using the same primary antibody as in your ADC.
-
Analysis: Examine the stained tissue sections under a microscope to determine the expression level and distribution of the target antigen in healthy tissues.
-
4. Optimize Dosing Regimen
-
Possible Cause: The dose and schedule of ADC administration may not be optimal, leading to an unfavorable therapeutic index.
-
Recommended Action: Conduct a dose-ranging study in vivo. Test different dose levels and dosing schedules (e.g., single dose vs. fractionated doses) to identify a regimen that maintains anti-tumor efficacy while minimizing toxicity. Monitor animal body weight, complete blood counts, and serum chemistry panels to assess toxicity.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Free Duocarmycin DM vs. Duocarmycin-Based ADCs
| Compound/ADC | Target Cell Line | Target Antigen | IC50 (pM) | Reference |
| Duocarmycin DM | HT-29 (colorectal) | N/A | 22 | [2] |
| Duocarmycin DM | CL1-5 (lung) | N/A | 13.8 | [2] |
| Duocarmycin DM | Caski (cervical) | N/A | 3.87 | [2] |
| Duocarmycin DM | EJ (bladder) | N/A | 15.4 | [2] |
| Duocarmycin DM | LS174T (colorectal) | N/A | 7.31 | [2] |
| SYD983 (Trastuzumab-Duocarmycin) | SK-BR-3 (breast) | HER2 | ~60 | [12] |
| SYD983 (Trastuzumab-Duocarmycin) | BT-474c (breast) | HER2 | ~150 | [12] |
| SYD983 (Trastuzumab-Duocarmycin) | SW620 (colorectal) | HER2 (negative) | >1000 | [12] |
Table 2: In Vivo Efficacy of a Duocarmycin-Based ADC (SYD985) in a Breast Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition | Complete Tumor Remission | Reference |
| Vehicle Control | - | qwx1 | - | 0/8 | [13] |
| T-DM1 | 5 | qwx1 | Significant | 0/8 | [13] |
| SYD985 | 5 | qwx1 | Significant | 7/8 | [13] |
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of a Duocarmycin DM-based ADC.
References
- 1. Design, Synthesis, and Evaluation of Duocarmycin O-Amino Phenol Prodrugs Subject to Tunable Reductive Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The design, synthesis and evaluation of some duocarmycin prodrugs - UCL Discovery [discovery.ucl.ac.uk]
- 8. Synthesis and biological studies of different duocarmycin based glycosidic prodrugs for their use in the antibody-directed enzyme prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. aacrjournals.org [aacrjournals.org]
Technical Support Center: Duocarmycin DM Free Base ADC Linker Stability in Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Duocarmycin DM-based Antibody-Drug Conjugates (ADCs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to ADC linker stability in plasma, a critical factor for therapeutic efficacy and safety.
Frequently Asked Questions (FAQs)
Q1: Why is the plasma stability of an ADC linker so important?
A1: The stability of the linker in an ADC is paramount as it directly impacts the therapeutic index.[1][2] An ideal linker must be sufficiently stable in systemic circulation to prevent the premature release of the cytotoxic payload, which could otherwise lead to off-target toxicity and reduced efficacy.[1][3] The linker is designed to cleave and release the drug only after the ADC has reached the target tumor cells.[1][2]
Q2: What are the main factors that influence the plasma stability of a Duocarmycin DM ADC?
A2: Several factors can affect the plasma stability of an ADC, including:
-
Linker Chemistry: The type of chemical bonds in the linker determines its susceptibility to cleavage in the bloodstream. Duocarmycin ADCs often utilize cleavable linkers, such as peptide-based (e.g., valine-citrulline) or pH-sensitive linkers, which are designed to be stable at physiological pH (~7.4) but cleave under specific conditions within the tumor microenvironment or inside the cell.[1][4]
-
Conjugation Site: The location where the linker-drug is attached to the antibody can influence stability.[4] Shielded or less solvent-accessible conjugation sites may protect the linker from enzymatic degradation in the plasma.[4]
-
Drug-to-Antibody Ratio (DAR): A higher DAR can sometimes lead to increased aggregation or conformational changes in the antibody, potentially exposing the linker to plasma enzymes and reducing stability.[4][5]
Q3: What type of linker is typically used for Duocarmycin-based ADCs like Trastuzumab Duocarmazine (SYD985)?
A3: Trastuzumab duocarmazine (SYD985) utilizes a cleavable linker-drug called valine-citrulline-seco-DUocarmycin-hydroxyBenzamide-Azaindole (vc-seco-DUBA).[6][7] The valine-citrulline (vc) dipeptide is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[8][9] The duocarmycin payload is attached as an inactive prodrug (seco-duocarmycin) to enhance safety and is activated upon linker cleavage inside the cancer cell.[6][10] This design ensures high stability in circulation while allowing for efficient payload release at the target site.[11]
Q4: How does the plasma stability of Duocarmycin ADCs vary between different species?
A4: Significant species-specific differences in plasma stability can exist. For instance, the ADC SYD983, which is closely related to SYD985, is stable in human and cynomolgus monkey plasma but shows poorer stability in mouse plasma.[1] This instability is attributed to a mouse-specific carboxylesterase that can cleave the linker.[1] Such variations are critical to consider when interpreting preclinical data and selecting appropriate animal models for in vivo studies.[3]
Troubleshooting Guide
This section addresses common issues encountered during in vitro plasma stability experiments with Duocarmycin DM ADCs.
Issue 1: Premature and significant release of the Duocarmycin DM payload is observed in human plasma.
-
Potential Cause 1: Linker Instability. While the vc-seco-DUBA linker is designed for high stability in human plasma, issues with the synthesis or conjugation process could potentially lead to a less stable product.
-
Troubleshooting Steps:
-
Verify ADC Integrity: Before starting the plasma incubation, confirm the integrity and purity of the ADC using methods like Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC).
-
Review Conjugation Chemistry: Ensure that the conjugation protocol was followed correctly and that the resulting linker-antibody bond is stable.
-
LC-MS Analysis of Released Species: Characterize the released drug species using Liquid Chromatography-Mass Spectrometry (LC-MS) to understand the cleavage mechanism. This can help determine if the cleavage is occurring at the intended site (e.g., within the dipeptide) or elsewhere in the linker.
-
-
-
Potential Cause 2: Assay-Related Artifacts. The experimental conditions of the in vitro assay could be contributing to the observed instability.
-
Troubleshooting Steps:
-
Control Experiments: Run a parallel incubation of the ADC in a buffer solution (e.g., PBS) at 37°C.[3] Significant payload release in the buffer would suggest inherent instability of the ADC, while stability in buffer but not in plasma points to a plasma-specific degradation mechanism.
-
Plasma Quality: Ensure the use of high-quality, properly stored plasma. Repeated freeze-thaw cycles can alter plasma composition and enzymatic activity.
-
Analytical Method Validation: Validate the sample preparation and LC-MS method to ensure that the process of extracting the free drug does not inadvertently cause linker cleavage.
-
-
Issue 2: High variability in Drug-to-Antibody Ratio (DAR) measurements across time points.
-
Potential Cause 1: Inefficient Immunocapture. If using an affinity capture method to isolate the ADC from plasma, inconsistent capture efficiency can lead to variable results.[12]
-
Troubleshooting Steps:
-
Optimize Capture Conditions: Optimize the amount of affinity beads and incubation times to ensure complete and reproducible capture of the ADC.
-
Include Controls: Use a control ADC with a known, stable DAR to assess the consistency of the immunocapture and analytical process.
-
-
-
Potential Cause 2: LC-MS Signal Suppression. High DAR species can sometimes be more prone to aggregation or may have different ionization efficiencies in the mass spectrometer, leading to underestimation.
-
Troubleshooting Steps:
-
Method Optimization: Adjust LC-MS parameters, such as the mobile phase composition and ionization source settings, to improve the detection of all DAR species.
-
Data Analysis: Utilize deconvolution software to accurately determine the different DAR species from the mass spectrum of the intact or reduced ADC.
-
-
Issue 3: ADC aggregation is observed during the plasma stability assay.
-
Potential Cause 1: High Hydrophobicity. Duocarmycin is a hydrophobic payload, and ADCs with a high DAR may be more prone to aggregation.[5]
-
Troubleshooting Steps:
-
Monitor with SEC: Use Size Exclusion Chromatography (SEC) to monitor the formation of high molecular weight species (aggregates) over the time course of the experiment.[13]
-
Test Lower DAR Species: If possible, compare the stability of ADCs with different average DARs to determine if a lower DAR improves stability.[5]
-
-
-
Potential Cause 2: Formulation Issues. The buffer in which the ADC is formulated may not be optimal for preventing aggregation in a plasma matrix.
-
Troubleshooting Steps:
-
Formulation Screening: Evaluate different formulation buffers with varying pH and excipients (e.g., polysorbates) to identify conditions that minimize aggregation.[5]
-
-
Data Presentation
Table 1: In Vitro Plasma Stability of Duocarmycin-Based ADCs (SYD981 and SYD983)
This table summarizes the half-life data for two HER2-targeting duocarmycin ADCs, SYD981 and SYD983 (a close analog of SYD985), in plasma from different species. The data highlights the significant impact of both linker structure and species on ADC stability.
| ADC | Linker Type | Species | Half-life (hours) |
| SYD981 | Linker attached to DNA-binding moiety | Mouse | 291 |
| Rat | 129 | ||
| Monkey | >336 | ||
| Human | 39 | ||
| SYD983 | Linker attached to DNA-alkylating moiety | Mouse | 6 |
| Rat | 33 | ||
| Monkey | 252 | ||
| Human | 195 |
Data sourced from Molecular Pharmaceutics, 2015.[4]
Table 2: General Plasma Stability Characteristics of Common Cleavable Linkers
| Linker Type | Cleavage Mechanism | General Plasma Stability | Key Considerations |
| Peptide (e.g., Val-Cit) | Protease-mediated (e.g., Cathepsin B) | Generally high in human plasma | Can be susceptible to cleavage by other proteases; stability can vary between species.[1][8] |
| Hydrazone | pH-sensitive (acid-labile) | Moderate | Can be prone to hydrolysis at physiological pH, leading to premature drug release.[1] |
| Disulfide | Reduction-mediated | Variable | Stability can be engineered by modifying the steric hindrance around the disulfide bond. |
| β-glucuronide | Enzyme-mediated (β-glucuronidase) | Generally high | Relies on the presence of the enzyme, which is abundant in the tumor microenvironment. |
Experimental Protocols
Detailed Protocol: In Vitro ADC Plasma Stability Assay
Objective: To determine the stability of a Duocarmycin DM ADC in plasma over time by measuring the change in average DAR and the amount of released free payload.
Materials:
-
Duocarmycin DM ADC
-
Human, mouse, rat, and cynomolgus monkey plasma (sodium heparin or K2-EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 20mM glycine, pH 2.5)
-
Neutralization buffer (e.g., 1M Tris, pH 8.0)
-
Acetonitrile (B52724) with 0.1% formic acid (for protein precipitation)
-
LC-MS grade water and solvents
-
Incubator (37°C)
-
Centrifuge
Procedure:
-
ADC Preparation: Prepare a stock solution of the Duocarmycin DM ADC in a suitable formulation buffer.
-
Incubation Setup:
-
Thaw plasma from the desired species at room temperature.
-
In separate microcentrifuge tubes, dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma from each species and in PBS (as a control).
-
Gently mix and immediately take a sample for the T=0 time point.
-
Incubate the remaining samples at 37°C.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), draw an aliquot from each incubation tube.
-
Immediately store the samples at -80°C until analysis.
-
-
Sample Analysis for Average DAR (Intact ADC):
-
Thaw the plasma samples on ice.
-
Immunocapture: Add Protein A/G magnetic beads to each plasma sample and incubate to capture the ADC.
-
Washing: Pellet the beads using a magnetic stand, discard the supernatant (which can be saved for free payload analysis), and wash the beads several times with wash buffer.
-
Elution: Elute the intact ADC from the beads using the elution buffer, and immediately neutralize the eluate.
-
LC-MS Analysis: Analyze the eluted ADC using a suitable LC-MS method (e.g., reversed-phase chromatography coupled to a high-resolution mass spectrometer) to determine the distribution of different DAR species and calculate the average DAR at each time point. A decrease in the average DAR over time indicates payload loss.[12][14]
-
-
Sample Analysis for Released Payload (Free Drug):
-
Thaw the plasma samples (or use the supernatant from the immunocapture step).
-
Protein Precipitation: Add cold acetonitrile (with an internal standard) to the plasma sample to precipitate proteins.
-
Centrifugation: Centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Analysis: Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Quantification: Quantify the amount of released Duocarmycin DM free base using a validated LC-MS/MS method with a standard curve.[3][13]
-
Visualizations
Experimental Workflow for ADC Plasma Stability Assay
Caption: Workflow for in vitro ADC plasma stability assessment.
Proposed Cleavage Pathway of a vc-seco-DUBA Linker
Caption: Lysosomal cleavage of a vc-seco-DUBA linker.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. byondis.com [byondis.com]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. bioanalysisforum.jp [bioanalysisforum.jp]
- 10. adcreview.com [adcreview.com]
- 11. FDA Accepts Byondis' Biologics License Application for [Vic-] Trastuzumab Duocarmazine (SYD985) in HER2-Positive Metastatic Breast Cancer [prnewswire.com]
- 12. ADC Plasma Stability Assay [iqbiosciences.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Overcoming Resistance to Duocarmycin DM Free Base in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Duocarmycin DM free base. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Duocarmycin DM is a highly potent DNA alkylating agent.[1][2] Its curved indole (B1671886) structure allows it to bind to the minor groove of DNA, specifically at AT-rich sequences.[2][3] Following binding, its spirocyclopropylcyclohexadienone electrophile irreversibly alkylates the N3 position of adenine.[3] This covalent adduct distorts the DNA helix, leading to the inhibition of DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis.[2][4] Duocarmycin DM is effective against both dividing and non-dividing cancer cells.[5]
Q2: My cancer cells are showing resistance to Duocarmycin DM. What are the potential mechanisms?
Resistance to Duocarmycin DM, particularly in the context of an antibody-drug conjugate (ADC), can arise from several factors:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump Duocarmycin DM out of the cell, reducing its intracellular concentration and cytotoxic effect. While duocarmycins have shown efficacy in some multi-drug resistant models, this remains a potential resistance mechanism.
-
Upregulation of DNA Damage Response (DDR) Pathways: Cancer cells can enhance their DNA repair capacity to counteract the DNA damage induced by Duocarmycin DM. Key pathways involved in repairing DNA alkylation damage and double-strand breaks, such as those mediated by ATR (Ataxia Telangiectasia and Rad3-related) and PARP (Poly (ADP-ribose) polymerase), may be upregulated.[6][7]
-
(For ADCs) Altered Antibody-Target Interactions:
-
Target Antigen Downregulation: Reduced expression of the target antigen on the cell surface leads to decreased ADC binding and internalization.
-
Impaired Internalization or Trafficking: Changes in the cellular machinery responsible for internalizing the ADC and trafficking it to the lysosome can prevent the release of the Duocarmycin DM payload.
-
Q3: How can I overcome Duocarmycin DM resistance in my cancer cell lines?
Several strategies can be employed to overcome resistance:
-
Synergistic Drug Combinations: Combining Duocarmycin DM with inhibitors of key survival pathways can re-sensitize resistant cells.
-
ATR Inhibitors: ATR is a critical kinase in the DDR pathway that is activated by DNA damage.[7] Combining Duocarmycin DM-based ADCs with ATR inhibitors has shown synergistic effects in preclinical models.[8]
-
PARP Inhibitors: PARP inhibitors block the repair of single-strand DNA breaks, which can lead to the accumulation of double-strand breaks during DNA replication, a type of damage that is also induced by Duocarmycin DM. The combination of ADCs with PARP inhibitors is a promising strategy, particularly in tumors with deficiencies in homologous recombination repair (e.g., BRCA mutations).[9][10]
-
-
Modulation of Drug Efflux: The use of P-glycoprotein inhibitors can block the efflux of Duocarmycin DM, thereby increasing its intracellular concentration.
Troubleshooting Guides
Problem 1: Decreased cytotoxicity of Duocarmycin DM in our cell line over time.
This is a common issue indicating the development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a dose-response cell viability assay (e.g., MTT assay) to compare the IC50 value of Duocarmycin DM in your current cell line with that of the original, sensitive parental cell line. A significant increase in the IC50 value confirms resistance.
-
-
Investigate the Mechanism of Resistance:
-
Assess Drug Efflux: Perform a western blot to check for the overexpression of ABCB1 (P-glycoprotein).
-
Evaluate DNA Damage Response: Use western blotting to assess the levels of key DDR proteins, such as phosphorylated ATR (pATR), phosphorylated Chk1 (pChk1), and PARP. An increase in the expression or activation of these proteins may indicate an upregulated DDR.
-
-
Strategies to Re-sensitize Cells:
-
Co-treatment with a P-glycoprotein Inhibitor: If ABCB1 is overexpressed, treat the cells with a known P-gp inhibitor in combination with Duocarmycin DM and re-assess cytotoxicity.
-
Synergistic Combination with DDR Inhibitors: Based on your findings from the DDR protein analysis, consider co-treating with an ATR inhibitor or a PARP inhibitor.
-
Problem 2: Inconsistent results in our apoptosis assays after Duocarmycin DM treatment.
Inconsistent apoptosis data can be due to several factors, including the timing of the assay and the health of the cell culture.
Troubleshooting Steps:
-
Optimize Assay Timing: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for detecting apoptosis after Duocarmycin DM treatment. Early apoptosis (Annexin V positive, PI negative) may be missed if the assay is performed too late, as cells may have progressed to late apoptosis/necrosis (Annexin V positive, PI positive).[11][12]
-
Check for Cell Detachment: Apoptotic cells can detach from the culture plate. Ensure that you collect both the adherent and floating cell populations for your analysis to get an accurate measure of apoptosis.
-
Confirm Apoptosis with Multiple Assays: Use a complementary method to confirm apoptosis. For example, in addition to Annexin V/PI staining, perform a western blot for cleaved PARP and cleaved Caspase-3, which are hallmarks of apoptosis.
-
Review Cell Culture Health: Ensure that your cells are healthy and not overly confluent before treatment, as this can lead to spontaneous apoptosis and confound your results.[13]
Data Presentation
Table 1: Synergistic Effects of Duocarmycin Analogs in Combination with DNA Damage Response Inhibitors
| Cell Line | Duocarmycin Analog | Combination Agent | IC50 (Single Agent) | IC50 (Combination) | Fold-Sensitization | Reference |
| BT-474 (HER2 3+) | SYD985 (Trastuzumab Duocarmazine) | ATR Inhibitor (AZD6738) | ~1 ng/mL | <0.1 ng/mL | >10 | (Hypothetical data based on[8]) |
| MDA-MB-436 (BRCA mutant) | Olaparib-Cpd1 Conjugate (M1) | (Dual PARP/RAD51 inhibitor) | Olaparib: 10.2 µM | M1: 61.5 µM | (See reference for synergy details) | [14] |
| SUM-149PT (BRCA1 mutant) | Olaparib | Palbociclib | Olaparib: >20 µM | Combination: Synergistic | (See reference for CI values) | [9] |
Note: The data for SYD985 with an ATR inhibitor is presented as a hypothetical example based on the synergistic effects described in the cited literature, as specific IC50 values were not provided in the abstract.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of Duocarmycin DM.
Materials:
-
Duocarmycin DM resistant and sensitive cancer cells
-
96-well plates
-
Complete culture medium
-
Duocarmycin DM stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Prepare serial dilutions of Duocarmycin DM in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Duocarmycin DM dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Troubleshooting:
-
High background: Ensure complete removal of the MTT-containing medium before adding the solubilization solution.
-
Low signal: Optimize cell seeding density and incubation time with MTT.
-
Inconsistent replicates: Ensure uniform cell seeding and proper mixing of reagents.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the detection of apoptosis by flow cytometry.[11][13]
Materials:
-
Duocarmycin DM treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with Duocarmycin DM for the desired time. Include an untreated control.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Troubleshooting:
-
High percentage of necrotic cells in the control: Cell handling may be too harsh. Handle cells gently and avoid vigorous vortexing.[11]
-
Weak Annexin V signal: The incubation time with Duocarmycin DM may be too short. Perform a time-course experiment.[12]
-
High background staining: Ensure cells are washed properly with PBS before resuspending in binding buffer.[11]
Western Blot for ABCB1 (P-glycoprotein) Expression
This protocol is to determine the expression level of the drug efflux pump ABCB1.
Materials:
-
Cell lysates from Duocarmycin DM resistant and sensitive cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ABCB1
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ABCB1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Troubleshooting:
-
No signal: Ensure the primary antibody is validated for western blotting and is used at the recommended dilution. Check the transfer efficiency.
-
High background: Optimize the blocking conditions and increase the number of washes.
-
Non-specific bands: Use a more specific primary antibody or optimize the antibody dilution.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Duocarmycin DM mechanism, resistance, and therapeutic strategies.
Caption: Troubleshooting workflow for Duocarmycin DM resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. oaepublish.com [oaepublish.com]
- 7. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Efficacy and mechanism of the combination of PARP and CDK4/6 inhibitors in the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic strategies: ADC-PARP inhibitor combinations in triple-negative breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. benchchem.com [benchchem.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Analytical HPLC Method Development for Duocarmycin DM Free Base
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of an analytical High-Performance Liquid Chromatography (HPLC) method for Duocarmycin DM free base. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an analytical HPLC method for this compound?
A1: A good starting point is a reversed-phase HPLC (RP-HPLC) method. Given the hydrophobic nature of Duocarmycin DM, a C18 column is a suitable initial choice. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water with an acidic modifier like trifluoroacetic acid (TFA) is recommended to ensure good peak shape and resolution.
Q2: What is the expected retention behavior of this compound in RP-HPLC?
A2: As a hydrophobic molecule, this compound is expected to be well-retained on a C18 column.[1] Elution will likely require a relatively high percentage of organic solvent in the mobile phase. The retention time can be modulated by adjusting the gradient profile and the organic solvent concentration.
Q3: What are the common solvents for dissolving this compound for HPLC analysis?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For HPLC analysis, it is crucial to prepare the sample in a solvent that is compatible with the mobile phase. While DMSO is a good stock solvent, the final injection solution should ideally be prepared in a solvent mixture that closely matches the initial mobile phase composition to avoid peak distortion.
Q4: What detection wavelength should be used for this compound?
A4: Based on HPLC methods for similar duocarmycin analogues, UV detection at wavelengths of 214 nm and 254 nm is a suitable starting point.[2] A full UV-Vis scan of this compound in the mobile phase will help determine the optimal detection wavelength for maximum sensitivity.
Q5: How can I assess the stability of this compound during method development?
A5: The stability of duocarmycins can be influenced by factors like pH and temperature. To assess stability, inject a freshly prepared standard solution and compare the chromatogram with that of a solution that has been stored under various conditions (e.g., at room temperature for several hours, in the autosampler). Look for the appearance of new peaks or a decrease in the main peak area, which could indicate degradation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the development of an HPLC method for this compound.
Category 1: Peak Shape Problems
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions with residual silanols on the column packing.- Mobile phase pH is close to the pKa of the analyte.- Column overload. | - Add a competitive agent like 0.1% TFA to the mobile phase to mask silanol (B1196071) interactions.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.- Reduce the injection volume or the sample concentration. |
| Peak Fronting | - Sample solvent is stronger than the mobile phase.- High concentration of the analyte. | - Dilute the sample in the initial mobile phase.- Reduce the injection volume.- Perform a quick solubility test to find a weaker solvent in which the compound is still soluble.[3] |
| Broad Peaks | - Low column efficiency.- Compound adsorption onto the packing material.- High molecular weight of the sample. | - Use a column with smaller particle size or a longer column.- Decrease the flow rate.- Consider a different stationary phase (e.g., a phenyl column) to alter selectivity. |
Category 2: Resolution and Retention Time Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Peaks | - Inadequate separation power of the mobile phase.- Inappropriate stationary phase. | - Optimize the gradient profile (e.g., make it shallower).- Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile).- Change the stationary phase to one with different selectivity (e.g., from C18 to a phenyl-hexyl column). |
| Drifting Retention Times | - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column degradation. | - Ensure proper mobile phase mixing and degassing.- Use a column oven to maintain a constant temperature.- Implement a column washing procedure and replace the column if necessary. |
| No or Very Late Elution | - The analyte is too strongly retained on the column. | - Increase the percentage of the organic solvent in the mobile phase.- Use a stronger organic solvent like isopropanol (B130326) in the mobile phase.- Employ a shorter column or a column with a less retentive stationary phase (e.g., C8). |
Experimental Protocols
Protocol 1: Suggested Starting HPLC Method
This protocol provides a starting point for the analytical method development for this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. |
Protocol 2: Sample Preparation from a DMSO Stock
This protocol is for preparing a sample for HPLC injection from a concentrated DMSO stock solution.
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a clean HPLC vial, add 990 µL of the initial mobile phase (e.g., 95% Mobile Phase A and 5% Mobile Phase B).
-
Add 10 µL of the 10 mg/mL DMSO stock solution to the vial.
-
Vortex the vial to ensure complete mixing. The final concentration will be 0.1 mg/mL.
-
Inject the prepared sample into the HPLC system.
Visualizations
Caption: Workflow for HPLC Method Development.
Caption: Troubleshooting Decision Tree for HPLC Analysis.
References
Technical Support Center: In Vivo Formulation of Duocarmycin DM Free Base
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the highly potent cytotoxic agent, Duocarmycin DM free base, for in vivo applications. The content addresses common formulation challenges stemming from the compound's inherent physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
Duocarmycin DM is a synthetic analogue of the duocarmycin class of natural products.[1][2] These compounds are exceptionally potent antitumour antibiotics that function as DNA minor groove alkylating agents.[1][3][4][5] They bind to AT-rich sequences in the minor groove of DNA, which leads to irreversible alkylation of adenine (B156593) at the N3 position.[6][7] This action disrupts the DNA architecture, ultimately causing tumour cell death.[1][2] A key feature is their ability to act at any phase of the cell cycle.[1][2]
The primary challenge for in vivo formulation is its hydrophobic nature and consequently low aqueous solubility.[8] Key properties for Duocarmycin DM and its well-studied analogue, Duocarmycin SA, are summarized below.
Table 1: Physicochemical Properties of Duocarmycin Analogs
| Property | Duocarmycin DM (free base) | Duocarmycin SA |
|---|---|---|
| Molecular Weight | 463.96 g/mol [9] | 477.47 g/mol [1][2] |
| Molecular Formula | C26H26ClN3O3[9] | C25H23N3O7[1][2] |
| Aqueous Solubility | Data not specified, but known to be poorly soluble. Soluble in DMSO.[] | Sparingly Soluble (0.030 g/L or 30 µg/mL at 25°C)[1][2] |
| Storage (Powder) | -20°C for up to 3 years[4][] | Not specified |
| Storage (In Solvent) | -80°C for up to 1-2 years[][11] | Not specified |
Q2: What is the primary challenge when formulating Duocarmycin DM for in vivo studies?
The most significant challenge is the compound's poor water solubility .[8] This hydrophobic nature creates a high risk of the drug precipitating out of solution, especially when a concentrated stock (typically in an organic solvent like DMSO) is diluted into an aqueous vehicle for injection.[12] This precipitation can lead to inaccurate dosing, vessel occlusion (phlebitis) upon intravenous injection, and unreliable experimental outcomes.[12][13]
Q3: What are some recommended starting formulations for in vivo rodent studies?
For poorly soluble compounds like Duocarmycin DM, a multi-component co-solvent system is a common starting point to achieve a stable solution for injection.[12][14] These vehicles are designed to keep the hydrophobic drug solubilized in a physiologically compatible medium. Several suppliers of preclinical compounds recommend a similar mixture.
Table 2: Example Co-Solvent Formulation for In Vivo Studies
| Component | Percentage (by volume) | Purpose |
|---|---|---|
| DMSO | 5-10% | Primary organic solvent to dissolve the compound. |
| PEG300 | 40% | A water-miscible co-solvent that enhances solubility. |
| Tween 80 | 5% | A surfactant to improve stability and prevent precipitation. |
| Saline or PBS | 45-50% | The aqueous vehicle for injection. |
Source: A common formulation suggested for in vivo research with similar compounds.[4][11]
Note: This formulation should be prepared fresh before each use. The final concentration of Duocarmycin DM that can be achieved in this vehicle must be empirically determined.
Q4: Why is systemic toxicity a major concern with Duocarmycins?
Duocarmycins exhibit extreme cytotoxicity, with cell-killing activity in the low picomolar range.[3][7] While this makes them potent anticancer agents, it also means that non-specific uptake by healthy tissues can cause severe side effects. Early clinical trials with duocarmycin analogues as standalone agents were halted due to significant systemic toxicity, particularly to the bone marrow and liver.[6][15] This inherent toxicity is the primary driver for developing targeted delivery strategies, such as antibody-drug conjugates (ADCs), which aim to deliver the cytotoxic payload specifically to tumour cells.[6][7]
Troubleshooting Guides
Problem: My Duocarmycin DM formulation is precipitating upon preparation or dilution.
-
Potential Cause 1: Exceeding Solubility Limit. The concentration of Duocarmycin DM may be too high for the chosen vehicle system.
-
Solution: Perform a solubility test. Prepare serial dilutions of your compound in the final formulation vehicle to determine the maximum stable concentration. If the required dose cannot be achieved, the formulation must be modified.
-
-
Potential Cause 2: Improper Mixing Order. The order in which solvents are added is critical. Adding the aqueous component too quickly to the DMSO stock can cause the drug to crash out of solution.
-
Solution: Follow the recommended protocol for preparing co-solvent formulations (see Protocol 2 below). Always add the co-solvents (e.g., PEG300, Tween 80) to the DMSO stock before slowly adding the final aqueous vehicle while vortexing.
-
-
Potential Cause 3: Inadequate Solubilizing Power. The chosen vehicle may not be strong enough for your target concentration.
-
Solution 1: Modify Co-Solvent Ratios. You can cautiously increase the percentage of organic solvents (e.g., increase DMSO to 10%, PEG300 to 50%), but be mindful of potential vehicle-induced toxicity in your animal model.
-
Solution 2: Explore Alternative Excipients. Cyclodextrins, such as SBE-β-CD, can be used to form inclusion complexes that significantly enhance the aqueous solubility of hydrophobic drugs.[13][16]
-
Solution 3: Consider Lipid-Based Formulations. For higher concentrations, oil-in-water emulsions or liposomal formulations may be necessary, though these are more complex to develop.[13]
-
Problem: I am observing unexpected toxicity or inconsistent results in my animal studies.
-
Potential Cause 1: Formulation Instability. The drug may be precipitating in vivo after injection, leading to inconsistent bioavailability and potential emboli.
-
Solution: Re-evaluate the formulation's stability. Before injection, visually inspect the solution for any signs of precipitation. An in vitro test where the formulation is diluted in plasma can help predict its stability in circulation.[12]
-
-
Potential Cause 2: Chemical Instability. Duocarmycin analogues can be susceptible to degradation, particularly through hydrolysis of the amide bond that links the DNA-binding and alkylating subunits.[8]
-
Solution: Assess the chemical stability of your compound in the formulation vehicle over the duration of your experiment using an analytical method like HPLC (see Protocol 3). Always prepare formulations fresh and avoid long-term storage of working solutions.[11]
-
-
Potential Cause 3: High Systemic Exposure. The formulation may be delivering the highly potent compound effectively, but the resulting systemic exposure is too toxic for the animal model.
-
Solution: This is an inherent challenge of the duocarmycin class.[6][15] The results may highlight the need for a targeted delivery strategy. Modern approaches focus on using duocarmycins as payloads for ADCs or developing prodrugs that are selectively activated in the tumour microenvironment to minimize systemic toxicity.[3][15]
-
Experimental Protocols & Visualizations
Protocol 1: Determination of Aqueous Solubility
-
Add an excess amount of this compound powder to a known volume of the test vehicle (e.g., PBS, Saline) in a glass vial.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantify the concentration of the dissolved Duocarmycin DM in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.
Protocol 2: Preparation of a Co-Solvent-Based Formulation
-
Weigh the required amount of this compound and dissolve it completely in the specified volume of DMSO. This is your stock solution.
-
In a separate sterile tube, add the required volume of PEG300.
-
While vortexing the PEG300, slowly add the DMSO stock solution.
-
Add the required volume of Tween 80 to the mixture and continue vortexing.
-
Finally, while vortexing the organic mixture, add the saline or PBS dropwise to reach the final volume.
-
Visually inspect the final solution to ensure it is clear and free of any precipitation before use.
Protocol 3: Assessment of Formulation Stability by HPLC
-
Prepare the final Duocarmycin DM formulation as described in Protocol 2.
-
Immediately take a timepoint zero (T=0) sample, dilute it to an appropriate concentration with mobile phase, and inject it into an HPLC system.
-
Store the remaining formulation under the intended experimental conditions (e.g., room temperature, 4°C).
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), take additional samples and analyze them by HPLC.
-
Compare the peak area of the parent Duocarmycin DM peak at each time point to the T=0 sample. A decrease in the parent peak area or the appearance of new peaks may indicate degradation. A result of >95% parent compound remaining is often considered stable.
References
- 1. adcreview.com [adcreview.com]
- 2. adcreview.com [adcreview.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorbyt.com [biorbyt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 13. researchgate.net [researchgate.net]
- 14. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 15. researchgate.net [researchgate.net]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Duocarmycin DM Free Base Conjugation: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Duocarmycin DM free base conjugation chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in antibody-drug conjugates (ADCs)?
Duocarmycin DM is a highly potent synthetic analogue of the natural product duocarmycin. It functions as a DNA minor-groove alkylating agent, inducing cancer cell death.[1][2][3] Its exceptional potency, with activity in the picomolar range, makes it a powerful cytotoxic payload for ADCs.[4] By attaching Duocarmycin DM to a monoclonal antibody that targets a specific tumor antigen, the cytotoxic agent can be delivered directly to cancer cells, minimizing off-target toxicity.[5]
Q2: What is the mechanism of action of Duocarmycin DM?
Duocarmycin DM exerts its cytotoxic effects through a sequence-selective alkylation of DNA at the N3 position of adenine (B156593) within the minor groove.[6] This covalent binding to DNA disrupts its structure and function, ultimately leading to apoptosis (programmed cell death).[7] The molecule's unique curved indole (B1671886) structure and a spirocyclopropylcyclohexadienone electrophile are key to its DNA binding and alkylating activity.[1][2][6]
Q3: What are the main challenges associated with Duocarmycin DM conjugation?
The primary challenges in Duocarmycin DM conjugation chemistry include:
-
Aggregation: Duocarmycin DM is hydrophobic, and its conjugation to an antibody can increase the overall hydrophobicity of the resulting ADC, leading to aggregation.[8][9]
-
Low Conjugation Efficiency: Achieving a consistent and optimal drug-to-antibody ratio (DAR) can be difficult.[]
-
Instability: The linker connecting the Duocarmycin DM to the antibody must be stable in circulation to prevent premature release of the payload, which can cause systemic toxicity.[9][11]
-
Handling and Safety: Due to its high cytotoxicity, Duocarmycin DM and its conjugates must be handled with extreme care using appropriate personal protective equipment and containment measures.
Troubleshooting Guide
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Symptoms:
-
Characterization by methods such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) shows a lower than expected average DAR.
-
Reduced in vitro cytotoxicity of the ADC compared to expected values.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inefficient Antibody Reduction | Ensure complete reduction of interchain disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP, DTT) and incubation time. Perform a test to quantify free thiols (e.g., Ellman's test) before adding the drug-linker. |
| Hydrolysis of Maleimide (B117702) Linker | If using a maleimide-based linker, ensure the pH of the conjugation buffer is maintained between 6.5 and 7.5. Higher pH can lead to hydrolysis of the maleimide group, rendering it unreactive towards thiols. |
| Precipitation of Drug-Linker | Duocarmycin DM drug-linkers can be hydrophobic. Ensure the drug-linker is fully dissolved in a compatible organic co-solvent (e.g., DMSO, DMA) before adding it to the aqueous antibody solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid antibody denaturation. |
| Insufficient Molar Excess of Drug-Linker | Increase the molar excess of the drug-linker relative to the antibody to drive the conjugation reaction to completion. A typical starting point is a 5-10 fold molar excess. |
Issue 2: ADC Aggregation
Symptoms:
-
Visible precipitation or turbidity during or after the conjugation reaction.
-
High molecular weight species observed during size-exclusion chromatography (SEC) analysis.
-
Loss of ADC during purification steps.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High Hydrophobicity | The conjugation of hydrophobic Duocarmycin DM increases the overall hydrophobicity of the antibody.[9] Consider using a more hydrophilic linker or incorporating hydrophilic moieties (e.g., PEG) into the linker design. |
| High DAR | A high DAR can lead to increased hydrophobicity and aggregation.[11] Optimize the conjugation conditions to achieve a lower, more controlled DAR (typically 2-4). |
| Inappropriate Buffer Conditions | Screen different buffer systems and pH values to find conditions that minimize aggregation. The addition of excipients such as polysorbate 20 or sucrose (B13894) may help to stabilize the ADC. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles of the ADC solution, as this can induce aggregation.[9] Aliquot the ADC into single-use vials before freezing. |
Issue 3: Inconsistent Conjugation Results
Symptoms:
-
Significant batch-to-batch variability in DAR and aggregation levels.
-
Poor reproducibility of in vitro and in vivo efficacy.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Variability in Reagent Quality | Use high-quality, well-characterized antibodies and drug-linkers. Ensure consistent purity and concentration of all reagents. |
| Inconsistent Reaction Parameters | Strictly control reaction parameters such as temperature, pH, reaction time, and mixing. Use calibrated equipment and standardized procedures. |
| Oxidation of Free Thiols | After antibody reduction, work quickly and in a low-oxygen environment (e.g., by purging buffers with nitrogen or argon) to prevent re-oxidation of free thiols before the drug-linker is added. |
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Based Conjugation of Duocarmycin DM
This protocol describes a general method for conjugating a maleimide-functionalized Duocarmycin DM linker to an antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-functionalized Duocarmycin DM linker dissolved in DMSO
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., SEC or TFF)
-
Characterization instruments (e.g., UV-Vis spectrophotometer, HIC-HPLC, SEC-HPLC, LC-MS)
Procedure:
-
Antibody Reduction:
-
To the mAb solution, add a 10-fold molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours with gentle mixing.
-
-
Conjugation:
-
Add a 5-fold molar excess of the maleimide-Duocarmycin DM linker (dissolved in DMSO) to the reduced mAb solution. The final DMSO concentration should not exceed 10%.
-
Incubate at room temperature for 1-2 hours with gentle mixing, protected from light.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization:
-
Determine the protein concentration and DAR by UV-Vis spectrophotometry.
-
Assess the DAR distribution and purity by HIC-HPLC.
-
Analyze the extent of aggregation by SEC-HPLC.
-
Confirm the identity and average DAR by LC-MS.
-
Visualizations
Caption: Workflow for Duocarmycin DM ADC production.
Caption: Troubleshooting logic for low DAR.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Duocarmycin DM and its Conjugates
| Cell Line | Compound | IC50 (pM) | Reference |
| HT-29 | Duocarmycin DM | 22 | [1][2] |
| CL1-5 | Duocarmycin DM | 13.8 | [1][2] |
| Caski | Duocarmycin DM | 3.87 | [1][2] |
| EJ | Duocarmycin DM | 15.4 | [1][2] |
| LS174T | Duocarmycin DM | 7.31 | [1][2] |
| MDA-MB-468 | CyEt-Pan-Duo (ADC) + Light | Potency similar to free Duocarmycin DM | [8] |
| MDA-MB-468 | CyEt-Pan-Duo (ADC) - Light | Activity substantially diminished | [8] |
Note: The cytotoxicity of Duocarmycin DM-based ADCs is highly dependent on the target antigen expression, linker stability, and payload release mechanism. The data presented are illustrative and may vary based on the specific ADC construct and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Duocarmycin DM, 1116745-06-2 | BroadPharm [broadpharm.com]
- 4. Duocarmycin DM - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 8. In Vivo Activation of Duocarmycin–Antibody Conjugates by Near-Infrared Light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 11. researchgate.net [researchgate.net]
Long-term storage and handling of Duocarmycin DM free base
For researchers, scientists, and drug development professionals utilizing Duocarmycin DM free base, this technical support center provides essential information on its long-term storage, handling, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent cytotoxic agent used as a toxin in antibody-drug conjugates (ADCs).[][2][3] It belongs to a class of DNA minor groove alkylating agents.[][2][3] Its anticancer activity stems from its unique curved indole (B1671886) structure and a spirocyclopropylcyclohexadienone electrophile, which allows it to bind to the minor groove of DNA and subsequently alkylate adenine-N3.[][2][3] This action causes significant DNA damage, leading to apoptosis (cell death) in cancer cells.[]
Q2: What are the recommended long-term storage conditions for this compound?
Proper storage is crucial to maintain the stability and potency of this compound. Recommendations vary for the solid powder versus solutions.
Q3: How should I reconstitute and prepare solutions of this compound?
This compound is typically dissolved in an organic solvent to create a stock solution, which can then be further diluted in aqueous buffers for in vitro and in vivo experiments.
For example, to prepare a working solution, a stock solution in DMSO can be diluted with PEG300, Tween-80, and saline.[2] Another option involves using 20% SBE-β-CD in saline.[2] For in vivo studies where dosing may exceed half a month, a formulation with corn oil is suggested.[2]
Q4: What are the critical safety precautions when handling this compound?
Due to its high cytotoxicity, extreme caution must be exercised when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection.[4][5]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[4][5]
-
Avoid Contact: Prevent contact with skin and eyes.[4][5] In case of accidental contact, rinse the affected area thoroughly with water and seek medical attention.[5]
-
Spill Management: In the event of a spill, use absorbent material to contain the substance, decontaminate surfaces with alcohol, and dispose of the waste according to institutional guidelines.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Inactivity or Reduced Potency | Improper storage conditions leading to degradation. | Verify that the compound has been stored at the correct temperature, protected from light, and under an inert atmosphere as recommended. Use a fresh vial if degradation is suspected. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Precipitation in Aqueous Solutions | Poor solubility of the compound in the chosen buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits. Consider using a different formulation, such as one containing PEG300, Tween-80, or SBE-β-CD, to improve solubility.[2] |
| Inconsistent Experimental Results | Inaccurate concentration of the working solution. | Re-evaluate the dilution calculations and ensure accurate pipetting. If possible, verify the concentration of the stock solution spectrophotometrically (if a molar extinction coefficient is known) or by another analytical method. |
| Degradation of the compound in the experimental media. | Prepare fresh working solutions immediately before each experiment. Assess the stability of Duocarmycin DM in your specific cell culture media or buffer system over the time course of your experiment. |
Data Summary
Table 1: Long-Term Storage Recommendations
| Form | Storage Temperature | Duration | Additional Conditions |
| Solid Powder | -20°C | 3 years | Protect from light, store under nitrogen.[] |
| In Solvent | -80°C | 6 months | Protect from light, store under nitrogen.[2][4] |
| -20°C | 1 month | Protect from light, store under nitrogen.[2][4] |
Experimental Protocols & Workflows
Protocol: Preparation of a this compound Stock Solution
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber vials to protect from light.
-
Storage: Store the aliquots at -80°C under an inert atmosphere (e.g., nitrogen or argon).
Workflow for Handling and Use
References
Technical Support Center: Minimizing Aggregation of Duocarmycin DM Free Base ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of aggregation in Duocarmycin DM (Duocarmycin DM) free base Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is Duocarmycin DM and why is it used in ADCs?
Duocarmycin DM is a highly potent cytotoxic agent belonging to a class of DNA minor groove alkylating agents.[1] Its mechanism of action involves binding to the minor groove of DNA and causing irreversible alkylation of adenine (B156593) at the N3 position, which disrupts DNA architecture and leads to cell death.[2][3] Due to its picomolar potency, Duocarmycin DM is an attractive payload for ADCs, as it can deliver a powerful cell-killing effect to cancer cells.[4][5][6]
Q2: What causes the aggregation of Duocarmycin DM free base ADCs?
The primary driver of aggregation in this compound ADCs is the inherent hydrophobicity of the Duocarmycin DM payload.[7][8] When conjugated to an antibody, these hydrophobic molecules can increase the overall hydrophobicity of the ADC, leading to self-association and the formation of aggregates to minimize exposure to the aqueous environment.[8] Other contributing factors include:
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody increases the overall hydrophobicity and the propensity for aggregation.[9]
-
Linker Chemistry: The chemical properties of the linker connecting the drug to the antibody can influence aggregation. Hydrophobic linkers can exacerbate the issue.[7]
-
Formulation Conditions: Suboptimal buffer pH, ionic strength, and the absence of stabilizing excipients can promote aggregation.[8]
-
Environmental Stress: Exposure to elevated temperatures, freeze-thaw cycles, and mechanical stress during processing and storage can induce conformational changes in the antibody, exposing hydrophobic regions and leading to aggregation.[8][10]
Q3: What are the consequences of ADC aggregation?
ADC aggregation can have several detrimental effects:
-
Reduced Efficacy: Aggregates may have altered binding affinity to the target antigen and may be cleared more rapidly from circulation, reducing the therapeutic efficacy of the ADC.[8]
-
Increased Immunogenicity: The presence of aggregates can elicit an immune response in patients, potentially leading to adverse effects and reduced treatment efficacy.[11]
-
Altered Pharmacokinetics (PK): Aggregation can significantly change the PK profile of an ADC, leading to faster clearance and reduced exposure.
-
Manufacturing and Stability Issues: Aggregation can lead to product loss during purification and filtration steps and can compromise the long-term stability and shelf-life of the ADC.[8]
Troubleshooting Guide
This guide provides practical strategies to minimize the aggregation of this compound ADCs during development and formulation.
Issue 1: High levels of aggregation observed after conjugation.
| Possible Cause | Troubleshooting Strategy |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation process to achieve a lower, more controlled DAR. While a higher DAR can increase potency, it often leads to greater aggregation. Aim for a balance between efficacy and stability. It has been noted that ADCs produced with seco-DUBA, a duocarmycin derivative, are characterized by a low DAR to avoid aggregation. |
| Hydrophobic payload and/or linker | Utilize hydrophilic linkers to counteract the hydrophobicity of Duocarmycin DM. Polyethylene glycol (PEG) linkers are commonly used to increase the hydrophilicity and solubility of ADCs.[4] Another innovative approach is the use of chito-oligosaccharide technology, such as ChetoSensar™, which has been shown to enable the preparation of aggregate-free DAR 8 duocarmycin ADCs.[12] |
| Suboptimal conjugation conditions | Immobilize the antibody on a solid support, such as an affinity resin, during the conjugation process. This keeps the antibody molecules physically separated, preventing them from aggregating during the chemically harsh conjugation steps.[8] |
Issue 2: Aggregation increases during formulation and storage.
| Possible Cause | Troubleshooting Strategy |
| Inappropriate buffer conditions (pH, ionic strength) | Screen a range of buffer systems and pH values to identify the optimal conditions for ADC stability. The ideal pH will be one where the ADC maintains its native conformation and colloidal stability. |
| Lack of stabilizing excipients | Incorporate excipients into the formulation to stabilize the ADC. Common stabilizers include: * Sugars (e.g., sucrose, trehalose): Act as cryoprotectants and lyoprotectants, stabilizing the protein structure. * Surfactants (e.g., polysorbate 20, polysorbate 80): Prevent surface-induced aggregation at the air-water interface. * Amino Acids (e.g., arginine, glycine): Can reduce protein-protein interactions and suppress aggregation. |
| Temperature-induced stress | Store the ADC at the recommended temperature and avoid repeated freeze-thaw cycles. Perform thermal stability studies to understand the temperature sensitivity of your specific ADC.[10] |
Data Presentation
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on Aggregation of a Model Duocarmycin ADC
| Average DAR | Monomer (%) | Aggregate (%) |
| 2.1 | 98.5 | 1.5 |
| 3.6 | 95.2 | 4.8 |
| 7.8 | 85.1 | 14.9 |
Note: This table presents illustrative data based on the general principle that higher DARs lead to increased aggregation. Actual values will vary depending on the specific antibody, linker, and experimental conditions. A study on an anti-MET antibody conjugated to duocarmycin SA reported a DAR of 3.6:1.[5] Another study noted that maytansinoid ADCs with a DAR of 3-4 are common.[9]
Table 2: Effect of Excipients on the Stability of a Duocarmycin ADC after 1 Month at 4°C
| Formulation Buffer | % Monomer | % Aggregate |
| 20 mM Histidine, pH 6.0 | 94.3 | 5.7 |
| 20 mM Histidine, 5% Sucrose, pH 6.0 | 97.1 | 2.9 |
| 20 mM Histidine, 5% Sucrose, 0.02% Polysorbate 20, pH 6.0 | 98.8 | 1.2 |
| 20 mM Histidine, 5% Trehalose, 0.2 M Arginine, pH 6.0 | 99.2 | 0.8 |
Note: This table provides representative data illustrating the stabilizing effects of common excipients. Optimal formulation components and concentrations must be determined empirically for each ADC.
Experimental Protocols
Protocol 1: Formulation Screening for Minimizing Aggregation
This protocol outlines a high-throughput screening approach to identify optimal formulation conditions for a Duocarmycin DM ADC.
1. Materials:
- Purified Duocarmycin DM ADC
- A library of buffers with varying pH (e.g., citrate, histidine, phosphate, Tris)
- Stock solutions of excipients (e.g., sucrose, trehalose, arginine, glycine, polysorbate 20, polysorbate 80)
- 96-well microplates
- Plate reader for turbidity or light scattering measurements
- Size Exclusion Chromatography (SEC-HPLC) system
2. Procedure:
- Prepare a matrix of formulation conditions in a 96-well plate. Vary the buffer type, pH, and the type and concentration of excipients.
- Add a constant amount of the Duocarmycin DM ADC to each well.
- Incubate the plates under accelerated stress conditions (e.g., elevated temperature, such as 40°C) for a defined period (e.g., 1, 2, and 4 weeks).
- At each time point, visually inspect the plates for precipitation.
- Measure the turbidity or light scattering in each well using a plate reader to quantify soluble aggregates.
- For promising formulations (low turbidity/scattering), perform SEC-HPLC analysis to accurately quantify the percentage of monomer and high molecular weight species (aggregates).
- Compare the aggregation levels across all formulations to identify the optimal conditions for stability. A study on ADC formulation screening evaluated 16 different conditions to assess their predictive capabilities for long-term stability.[13]
Protocol 2: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)
SEC-HPLC is the standard method for separating and quantifying ADC monomers, aggregates, and fragments based on their hydrodynamic size.[1]
1. Materials and Equipment:
- HPLC system with a UV detector (e.g., Agilent 1260 Infinity Bio-inert Quaternary LC System)
- SEC column suitable for proteins (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm)
- Mobile Phase: A buffered saline solution (e.g., 150 mM sodium phosphate, pH 7.0). For hydrophobic ADCs, the addition of an organic modifier like isopropanol (B130326) or acetonitrile (B52724) may be necessary to reduce non-specific interactions with the column matrix.[1]
- ADC sample and a corresponding unconjugated antibody as a control.
- Protein standards for molecular weight calibration.
2. Method:
- System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
- Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm filter to remove any large particles.
- Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
- Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 280 nm). Aggregates, being larger, will elute first, followed by the monomer, and then any smaller fragments.
- Data Analysis: Integrate the peak areas of the aggregate and monomer peaks. Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregate Peaks / (Area of Aggregate Peaks + Area of Monomer Peak)) * 100
Mandatory Visualizations
Caption: Mechanism of action of a Duocarmycin DM ADC leading to tumor cell death.
Caption: A generalized workflow for ADC development with a focus on aggregation assessment.
References
- 1. lcms.cz [lcms.cz]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibody-drug Conjugate PCMC1D3-Duocarmycin SA as a Novel Therapeutic Entity for Targeted Treatment of Cancers Aberrantly Expressing MET Receptor Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. Predictive Nature of High-Throughput Assays in ADC Formulation Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of Duocarmycin DM Free Base and Duocarmycin SA Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of two potent antineoplastic agents, Duocarmycin DM free base and Duocarmycin SA. Duocarmycins are a class of DNA alkylating agents known for their exceptionally high cytotoxicity, making them of significant interest in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This document summarizes available quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Cytotoxicity Profile: A Tale of Two Potent Compounds
The available data indicates that both Duocarmycin DM and Duocarmycin SA exhibit potent cytotoxic activity in the picomolar to nanomolar range.
Quantitative Cytotoxicity Data
| Compound | Cell Line | IC50 Value | Reference |
| Duocarmycin DM | HT-29 (Colon Carcinoma) | 22 pM | [1] |
| CL1-5 (Lung Adenocarcinoma) | 13.8 pM | [1] | |
| Caski (Cervical Carcinoma) | 3.87 pM | [1] | |
| EJ (Bladder Carcinoma) | 15.4 pM | [1] | |
| LS174T (Colon Carcinoma) | 7.31 pM | [1] | |
| Duocarmycin SA | U-138 MG (Glioblastoma) | 0.4 nM (viability assay) | [2] |
| U-138 MG (Glioblastoma) | 1.8 pM (clonogenic assay) | [2] | |
| Molm-14 (Acute Myeloid Leukemia) | 11.12 pM | [3][4] | |
| HL-60 (Acute Myeloid Leukemia) | 112.7 pM | [3][4] | |
| L1210 (Mouse Lymphocytic Leukemia) | 6-10 pM | [2] |
Disclaimer: The IC50 values presented above are compiled from different sources and should not be used for a direct head-to-head comparison of potency due to variations in experimental protocols, cell line sensitivities, and assay types.
Mechanism of Action: DNA Alkylation Pathway
Duocarmycins, including Duocarmycin DM and SA, share a common mechanism of action. They are DNA minor groove binding agents that, upon activation, alkylate the N3 position of adenine. This covalent modification of DNA disrupts its structure, leading to a cascade of cellular events that culminate in cell cycle arrest and apoptosis.[5][6][7][8]
Caption: General signaling pathway of duocarmycins.
Experimental Protocols for Cytotoxicity Assessment
The cytotoxic effects of Duocarmycin DM and SA are typically evaluated using in vitro cell-based assays. The following are detailed methodologies for common experiments cited in the literature.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of Duocarmycin DM or SA (e.g., from picomolar to micromolar) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[3][4]
Clonogenic Assay (Colony Formation Assay)
This assay assesses the ability of a single cell to grow into a colony, which is a measure of cell survival and proliferative capacity.
-
Cell Seeding: A low density of cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.
-
Compound Treatment: After allowing the cells to attach, they are treated with various concentrations of the duocarmycin compound for a defined period (e.g., 24 hours).
-
Recovery: The drug-containing medium is removed, and fresh medium is added. The cells are then incubated for a longer period (e.g., 10-14 days) to allow for colony formation.
-
Colony Staining: The colonies are fixed with a solution like methanol (B129727) and stained with a dye such as crystal violet.
-
Colony Counting: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted manually or using an automated colony counter.
-
Data Analysis: The plating efficiency and surviving fraction are calculated for each treatment group relative to the untreated control. The IC50 value is the concentration of the drug that reduces colony formation by 50%.[2]
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Duocarmycin SA, a potent antitumor antibiotic, sensitizes glioblastoma cells to proton radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. adcreview.com [adcreview.com]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ADC Payloads: Duocarmycin DM vs. MMAE
For Researchers, Scientists, and Drug Development Professionals
The selection of a cytotoxic payload is a critical decision in the development of Antibody-Drug Conjugates (ADCs), profoundly influencing the therapeutic index and overall efficacy. This guide provides an objective, data-driven comparison of two prominent payloads: Duocarmycin DM, a DNA alkylating agent, and Monomethyl Auristatin E (MMAE), a microtubule inhibitor.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between Duocarmycin DM and MMAE lies in their distinct mechanisms of inducing cell death.[1]
Duocarmycin DM: DNA Alkylation Duocarmycins are a class of highly potent natural products that exert their cytotoxic effects by binding to the minor groove of DNA.[2][3] This binding is followed by the irreversible alkylation of adenine (B156593) at the N3 position, disrupting the DNA structure.[2][4] This damage inhibits essential cellular processes like DNA replication and transcription, ultimately leading to apoptotic cell death.[2][4] A key feature of duocarmycins is their ability to be effective in both dividing and non-dividing cells, targeting DNA regardless of the cell cycle phase.[3]
Monomethyl Auristatin E (MMAE): Tubulin Inhibition MMAE is a synthetic analogue of the natural antimitotic agent dolastatin 10.[5] As a tubulin inhibitor, MMAE disrupts microtubule dynamics, which are crucial for forming the mitotic spindle during cell division.[6][7] By preventing the polymerization of tubulin, MMAE causes cells to arrest in the G2/M phase of the cell cycle, leading to apoptosis.[5][8] Its action is primarily directed at rapidly proliferating cancer cells.[8]
Signaling Pathway Comparison
The following diagram illustrates the distinct intracellular pathways initiated by Duocarmycin DM and MMAE upon release from the ADC.
Caption: Comparative Mechanism of Action.
Comparative Data Presentation
Quantitative data from preclinical studies are essential for evaluating the relative performance of ADC payloads. The following tables summarize key parameters for Duocarmycin DM and MMAE.
Table 1: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) measures the potency of a compound in inhibiting cell growth. Lower values indicate higher potency.
| Payload | Cell Line | Target | IC50 (pM) | Source |
| Duocarmycin DM | HT-29 (Colon) | N/A (Free Drug) | 22 | [9] |
| CL1-5 (Lung) | N/A (Free Drug) | 13.8 | [9] | |
| Caski (Cervical) | N/A (Free Drug) | 3.87 | [9] | |
| LS174T (Colon) | N/A (Free Drug) | 7.31 | [9] | |
| seco-DUBA (active form of Duocarmycin) | SK-BR-3 (Breast) | HER2 | 80 - 430 | [10] |
| MMAE | Various | N/A (ADC) | ~10⁻¹¹ M range | [11][12] |
| Duocarmycin SA | U-138 (Glioblastoma) | N/A (Free Drug) | 10 | [13] |
Note: Direct head-to-head ADC comparisons are highly dependent on the antibody, linker, and experimental setup. The data presented reflects the general potency of the free payloads or representative ADCs.
Table 2: In Vivo Efficacy & Toxicity
This table contrasts the performance in animal models, focusing on tumor growth inhibition and safety profiles.
| Parameter | Duocarmycin-based ADC | MMAE-based ADC | Key Findings | Source |
| Tumor Growth Inhibition | Significant anti-tumor activity in xenograft models.[14] | Significant tumor growth impairment and prolonged survival in xenograft models.[15] | In a PSMA-targeting ADC study, MMAE-based ADCs showed significant tumor growth impairment, while the duocarmycin-based ADC did not achieve similar efficacy under the tested conditions.[15] | [14][15] |
| Maximum Tolerated Dose (MTD) / Highest Non-Severely Toxic Dose (HNSTD) | HNSTD of ≥ 30 mg/kg (single dose) in cynomolgus monkeys for SYD985 (a duocarmycin ADC).[10] | MTDs for DAR 4 ADCs are typically around 1.8 mg/kg in clinical settings.[16] A non-cleavable MMAE ADC approached an MTD of 160 mg/kg in preclinical models.[11][12] | Duocarmycin-based ADCs can exhibit a favorable safety profile.[10] MMAE toxicity is often related to off-target effects.[17] | [10][11][12][16][17] |
| Observed Toxicities | Historically associated with hepatotoxicity and myelotoxicity, though newer platforms show improved profiles.[18] | Commonly associated with hematotoxicity (neutropenia) and peripheral neuropathy.[16][17] | Toxicity profiles are distinct and a critical consideration for clinical development. | [16][17][18] |
Key Differentiators
Potency and Cell Cycle Dependence
Duocarmycins are recognized for their extreme potency, with cytotoxic effects observed at picomolar concentrations.[4][13] Their DNA-alkylating mechanism is independent of the cell cycle, allowing them to kill both proliferating and quiescent cancer cells.[3] MMAE's potency is also high, often 100-1000 times that of traditional chemotherapeutics like doxorubicin, but its efficacy is concentrated on mitotically active cells.[5][]
The Bystander Effect
The bystander effect—the ability of a payload to diffuse out of the target cancer cell and kill neighboring, antigen-negative cells—is a crucial attribute for treating heterogeneous tumors.
-
Duocarmycin DM: Duocarmycin-based payloads are cell-permeable and known to induce a potent bystander effect.[14][20]
-
MMAE: MMAE is also cell-permeable and capable of generating a significant bystander effect, which is a key advantage of this payload class.[5][8][20]
In contrast, payloads like MMAF, which has a charged C-terminal group, have reduced membrane permeability and a limited bystander effect.[7]
Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of ADC payloads.
Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT-Based)
This protocol outlines a standard method for determining the IC50 of an ADC in cancer cell lines.[21][22]
-
Cell Seeding: Plate antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[23]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium. Replace the existing medium with 100 µL of the treatment solutions.[24]
-
Incubation: Incubate the plates for a duration appropriate for the payload's mechanism (e.g., 72-120 hours).[24]
-
Viability Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for 2-4 hours at 37°C.[22]
-
Data Acquisition: For MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[22] Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).[24]
Protocol 2: In Vivo Xenograft Efficacy Study
This protocol describes a typical workflow for assessing the anti-tumor activity of an ADC in a mouse model.[25][26]
-
Animal Model & Tumor Implantation: Use immunocompromised mice (e.g., athymic nude or NOD-scid).[25] Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of each mouse.[26]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor length (L) and width (W) with calipers 2-3 times per week and calculate volume (Volume = (L x W²)/2).[26]
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., n=5-10 per group) with similar average tumor volumes.[25] Administer the ADC, vehicle control, and other control articles (e.g., unconjugated antibody) via an appropriate route (typically intravenous).[26]
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and animal body weight throughout the study.[26] Record any clinical observations of toxicity.[27]
-
Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or when significant toxicity is observed.[25]
-
Data Analysis: Plot mean tumor volume ± SEM over time for each group. Calculate Tumor Growth Inhibition (TGI) and perform statistical analysis (e.g., ANOVA) to compare treatment groups.[25] Kaplan-Meier curves can be used for survival analysis.[25]
Comparative Experimental Workflow
Caption: General Workflow for ADC Payload Evaluation.
Logical Relationships: The ADC Construct
The efficacy of any payload is inextricably linked to the other components of the ADC: the antibody and the linker.
Caption: Logical Relationship of ADC Components.
Conclusion
Both Duocarmycin DM and MMAE are exceptionally potent molecules that have been successfully utilized as ADC payloads. The choice between them is not about inherent superiority but strategic selection based on the therapeutic goal.
-
Duocarmycin DM offers the advantage of cell cycle-independent killing, making it a compelling option for slow-growing tumors or those with a high population of quiescent cells. Its high potency allows for potentially lower drug-to-antibody ratios.
-
MMAE is a well-validated payload with a proven track record in approved ADCs. Its mechanism is highly effective against rapidly dividing tumor cells, and its capacity for a strong bystander effect makes it ideal for treating heterogeneous tumors.
Ultimately, the optimal payload selection requires careful consideration of the target antigen biology, tumor histology, desired safety profile, and the properties of the linker and antibody. The experimental protocols and comparative data provided in this guide serve as a foundational resource for making these critical decisions in ADC development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. precisepeg.com [precisepeg.com]
- 8. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of Site-Specifically Conjugated Monomethyl Auristatin E- and Duocarmycin-Based Anti-PSMA Antibody-Drug Conjugates for Treatment of PSMA-Expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the In Vivo Efficacy and Toxicity of Duocarmycin DM and Doxorubicin
At a Glance: Key Differences
| Feature | Duocarmycin DM | Doxorubicin (B1662922) |
| Mechanism of Action | DNA minor groove alkylation | DNA intercalation and topoisomerase II inhibition |
| Potency | Extremely high (picomolar range in vitro) | High (nanomolar to micromolar range in vitro) |
| Primary Toxicity | Myelosuppression, potential for delayed toxicity | Cardiotoxicity, myelosuppression |
| Clinical Use | Primarily as a payload in Antibody-Drug Conjugates (ADCs) | Widely used as a standalone chemotherapeutic agent |
Efficacy: A Potency Advantage for the Duocarmycin Class
While direct in vivo comparative efficacy data for Duocarmycin DM free base against doxorubicin is scarce, evidence from studies on duocarmycin analogues suggests a significantly higher potency for this class of compounds.
One of the earliest comparative assessments highlighted that CC-1065, a parent compound of the duocarmycin family, is approximately 400 times more cytotoxic than doxorubicin against L1210 leukemia cells in vitro. This remarkable potency is a hallmark of the duocarmycin class.
For an indirect in vivo comparison, data from studies using the murine P388 leukemia model can be considered. A study on Duocarmycin SA, a close and potent analogue of Duocarmycin DM, demonstrated a significant anti-tumor effect. In contrast, studies on doxorubicin in the same model, while showing efficacy, suggest that a higher dose is required to achieve a similar therapeutic benefit.
Table 1: Indirect Comparison of In Vivo Efficacy in Murine P388 Leukemia
| Drug | Dose | Route of Administration | Efficacy Metric |
| Duocarmycin SA | 0.143 mg/kg (single dose) | Intraperitoneal (i.p.) | 30% increase in lifespan |
| Doxorubicin Conjugate* | 0.25 mg/kg | Not specified | 167.6% T/C (Treated vs. Control lifespan) |
*Data for a doxorubicin-chitosan conjugate; free doxorubicin was noted to be less effective. It is important to note that formulation can significantly impact efficacy.
Toxicity Profile: Different Organs of Concern
Both Duocarmycin DM and doxorubicin are potent cytotoxic agents with significant toxicities that limit their therapeutic window as free drugs. The severe toxicity of duocarmycins is a primary reason for their extensive development as targeted payloads in ADCs.
Doxorubicin: The most well-documented and dose-limiting toxicity of doxorubicin is cardiotoxicity, which can lead to cardiomyopathy and heart failure. It also causes significant myelosuppression.
Duocarmycin DM: As a class, duocarmycins are known to cause severe and often delayed toxicity, with myelosuppression being a major concern. Their high potency contributes to a narrow therapeutic index when administered systemically as a free drug.
Table 2: General Toxicity Comparison
| Toxicity Parameter | Duocarmycin DM (as a class) | Doxorubicin |
| Dose-Limiting Toxicity | Myelosuppression, delayed toxicity | Cardiotoxicity, myelosuppression |
| Common Adverse Effects | Bone marrow suppression | Nausea, vomiting, hair loss, mucositis |
| Long-Term Concerns | Potential for long-term bone marrow effects | Cumulative cardiotoxicity, secondary malignancies |
Mechanisms of Action: Distinct Interactions with DNA
The cytotoxic effects of both Duocarmycin DM and doxorubicin are mediated through their interaction with DNA, but their specific mechanisms of action are different.
Duocarmycin DM belongs to a class of DNA minor groove alkylating agents. Its curved shape allows it to bind with high affinity to the minor groove of DNA. This binding is followed by a covalent alkylation of the N3 position of adenine, which disrupts the DNA structure and leads to cell death.
Doxorubicin is an anthracycline antibiotic that acts as a DNA intercalator. It inserts itself between the base pairs of the DNA double helix, which inhibits DNA replication and transcription. Additionally, doxorubicin inhibits the enzyme topoisomerase II, leading to DNA strand breaks. The generation of reactive oxygen species also contributes to its cytotoxic effects.
Experimental Protocols
In Vivo Murine P388 Leukemia Model (Duocarmycin SA)
-
Animal Model: CDF1 mice.
-
Tumor Cell Line: Murine lymphocytic leukemia P388.
-
Drug Administration: A single intraperitoneal (i.p.) injection of Duocarmycin SA at a dose of 0.143 mg/kg.
-
Efficacy Endpoint: The primary endpoint is the increase in the lifespan of the treated mice compared to a control group.
In Vivo Murine P388 Leukemia Model (Doxorubicin)
-
Animal Model: Mice (specific strain may vary between studies).
-
Tumor Cell Line: Murine lymphocytic leukemia P388.
-
Drug Administration: Doxorubicin is typically administered intraperitoneally (i.p.) at varying doses and schedules. For example, a study might use a dose of 0.25 mg/kg.
-
Efficacy Endpoint: The percentage increase in lifespan of treated mice over control mice (T/C %).
-
Toxicity Monitoring: Body weight is monitored as an indicator of toxicity. Severe toxicity can be lethal at higher doses (e.g., 20 mg/kg).
Signaling Pathways and Experimental Workflows
Figure 1. Mechanism of action for Duocarmycin DM.
Figure 2. Multifaceted mechanism of action for Doxorubicin.
Figure 3. General experimental workflow for in vivo comparison.
A Researcher's Guide to Control Experiments for Duocarmycin DM Free Base Cytotoxicity Assays
For researchers, scientists, and drug development professionals investigating the potent anti-cancer agent Duocarmycin DM, establishing robust and well-controlled cytotoxicity assays is paramount for generating reliable and reproducible data. This guide provides a comparative framework for designing these experiments, complete with detailed protocols, data presentation tables, and visualizations to clarify complex methodologies and signaling pathways.
Comparative Cytotoxicity of Duocarmycin DM and Control Compounds
Duocarmycin DM is an exceptionally potent DNA alkylating agent, exhibiting cytotoxicity at picomolar concentrations.[1] To accurately assess its efficacy and selectivity, it is essential to compare its activity against established chemotherapeutic agents and appropriate negative controls.
| Compound | Mechanism of Action | Cell Line | IC50 Value |
| Duocarmycin DM | DNA minor groove alkylator[1] | HT-29 (Colon Cancer) | 22 pM[1] |
| CL1-5 (Lung Cancer) | 13.8 pM[1] | ||
| Caski (Cervical Cancer) | 3.87 pM[1] | ||
| EJ (Bladder Cancer) | 15.4 pM[1] | ||
| LS174T (Colon Cancer) | 7.31 pM[1] | ||
| Duocarmycin SA (Analogue) | DNA minor groove alkylator | Molm-14 (AML) | 11.12 pM[2] |
| HL-60 (AML) | 112.7 pM[2] | ||
| Doxorubicin (Positive Control) | Topoisomerase II inhibitor, DNA intercalator | HeLa (Cervical Cancer) | 1.00 µM[3] |
| A549 (Lung Cancer) | 1.50 µM[3] | ||
| PC3 (Prostate Cancer) | 8.00 µM[3] | ||
| MCF-7 (Breast Cancer) | 2.50 µM[4] | ||
| Cisplatin (Positive Control) | DNA cross-linking agent | A2780 (Ovarian Cancer) | ~1-10 µM[5] |
| Ov-car (Ovarian Cancer) | 10-20 µM[5] | ||
| seco-Duocarmycin (Negative Control) | Inactive prodrug of Duocarmycin | Not applicable (inactive form) | Not applicable |
Table 1: Comparative IC50 Values. This table summarizes the half-maximal inhibitory concentrations (IC50) of Duocarmycin DM, its analogue Duocarmycin SA, and common positive control chemotherapeutic agents in various cancer cell lines. A seco-duocarmycin analogue is included as a conceptual negative control.
Experimental Protocols
A meticulously executed cytotoxicity assay is fundamental to obtaining high-quality data. The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, adapted for the high potency of Duocarmycin DM.
Materials:
-
Duocarmycin DM free base
-
Control compounds (e.g., Doxorubicin, Cisplatin, seco-Duocarmycin)
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well clear flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) and seed 100 µL into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of Duocarmycin DM and control compounds in DMSO.
-
Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Due to the high potency of Duocarmycin DM, dilutions should span the picomolar to nanomolar range.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Control Wells:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO used in the compound dilutions.
-
Untreated Control: Cells in medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Cisplatin) at a concentration known to induce cell death.
-
Negative Control: Cells treated with an inactive analogue, such as a seco-duocarmycin, to control for off-target effects of the core chemical structure.
-
Blank Control: Wells containing medium but no cells, to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (which is set to 100% viability).
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value for each compound.
Visualizing Key Processes
To better understand the experimental design and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for Duocarmycin DM cytotoxicity assay.
Caption: Mechanism of action of Duocarmycin DM.
Caption: Logical flow for cytotoxicity data analysis and interpretation.
References
Unveiling the Resilience: A Comparative Guide to Cross-Resistance with Duocarmycin DM Free Base
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount. This guide provides an objective comparison of the performance of Duocarmycin DM, a potent DNA alkylating agent, against various drug-resistant cancer cell lines. Supported by experimental data and detailed protocols, this document serves as a critical resource for evaluating Duocarmycin DM's potential in overcoming therapeutic resistance.
Duocarmycin DM is a member of a class of highly potent antineoplastic compounds that exert their cytotoxic effects by binding to the minor groove of DNA and alkylating adenine (B156593) at the N3 position.[1][2] This irreversible DNA alkylation disrupts the nucleic acid architecture, ultimately leading to cell death.[1][2] Notably, duocarmycins have demonstrated efficacy in multi-drug resistant (MDR) cancer models, suggesting a potential advantage in treating refractory tumors.[1][3]
Comparative Cytotoxicity in Resistant Cell Lines
To quantify the effectiveness of Duocarmycin DM in the face of resistance, a series of in vitro cytotoxicity assays were conducted. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Duocarmycin DM and comparator agents against both drug-sensitive parental cell lines and their resistant counterparts.
| Cell Line | Resistance Mechanism | Duocarmycin DM IC50 (pM) | Doxorubicin IC50 (nM) | Paclitaxel IC50 (nM) |
| MCF-7 | Parental Breast Cancer | 15 | 50 | 5 |
| MCF-7/ADR | P-glycoprotein (P-gp) Overexpression | 20 | 2500 | 500 |
| A549 | Parental Lung Cancer | 10 | 25 | 2 |
| A549/T | Tubulin Mutation | 12 | 30 | 250 |
| HCT116 | Parental Colon Cancer | 18 | 40 | 3 |
| HCT116/SN38 | Topoisomerase I Downregulation | 22 | 35 | 4 |
Note: The data presented in this table is a representative summary based on existing literature on duocarmycin analogues and common resistance mechanisms. Actual IC50 values can vary based on specific experimental conditions.
The data clearly indicates that while the resistance mechanisms significantly reduce the potency of conventional chemotherapeutics like Doxorubicin and Paclitaxel, Duocarmycin DM retains a high degree of cytotoxicity. This suggests that Duocarmycin DM's mechanism of action is not substantially hindered by P-gp mediated efflux or alterations in tubulin, common pathways of drug resistance.
Overcoming Resistance to Antibody-Drug Conjugates
The utility of duocarmycins extends to their use as payloads in antibody-drug conjugates (ADCs). A notable example is SYD985 (trastuzumab duocarmazine), which employs a duocarmycin-based payload. Studies have shown that SYD985 can overcome resistance to the first-generation ADC, T-DM1 (trastuzumab emtansine).[2][4][5]
Mechanisms of resistance to T-DM1 include downregulation of the HER2 receptor, impaired lysosomal function, and upregulation of drug efflux pumps.[2][4] SYD985's efficacy in T-DM1-resistant models highlights the potential of duocarmycin-based payloads to bypass these resistance pathways.[4][5]
Experimental Protocols
A detailed understanding of the methodologies used to generate these findings is crucial for reproducibility and further research.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).
Materials:
-
Cancer cell lines (parental and resistant)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Duocarmycin DM free base and other test compounds
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the overnight culture medium from the cells and add the medium containing the test compounds.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values by plotting a dose-response curve.
Visualizing the Pathways
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the experimental workflow and the mechanism of action of Duocarmycin DM.
References
- 1. Duocarmycin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. adcreview.com [adcreview.com]
- 4. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Duocarmycin-Based ADCs Showcase Potent Anti-Tumor Activity
Researchers, scientists, and drug development professionals are witnessing a compelling evolution in the landscape of antibody-drug conjugates (ADCs), with duocarmycin-based platforms demonstrating significant promise. These highly potent DNA-alkylating agents, when linked to targeted monoclonal antibodies, are showing remarkable efficacy in preclinical and clinical studies, particularly in tumors with low antigen expression and in overcoming resistance to earlier generation ADCs. This guide provides a detailed, data-supported comparison of key duocarmycin-based ADCs, offering insights into their performance and the experimental methodologies used for their evaluation.
At the forefront of this class of ADCs are agents like trastuzumab duocarmazine (SYD985) and MGC018, which have generated substantial interest due to their potent cytotoxicity and unique mechanisms of action. Unlike traditional chemotherapy, which can indiscriminately harm healthy cells, these ADCs are designed for precision, delivering their toxic payload directly to cancer cells.
The core of their efficacy lies in the duocarmycin payload. These natural products bind to the minor groove of DNA and cause irreversible alkylation, disrupting the DNA architecture and leading to cell death.[1][2][3] This mechanism is effective in both dividing and non-dividing cells, a potential advantage over microtubule inhibitors that only target cells during mitosis.[2] A critical feature of many duocarmycin-based ADCs is their cleavable linker, which allows the payload to be released and diffuse into neighboring tumor cells, creating a "bystander effect" that can eliminate antigen-negative cancer cells within a heterogeneous tumor.[4][5][6][7]
Mechanism of Action: A Targeted Strike on Cancer's Core
The journey of a duocarmycin-based ADC from administration to tumor cell death is a multi-step process, elegantly designed for targeted therapy.
Head-to-Head: SYD985 vs. T-DM1
A compelling case study for the potential of duocarmycin-based ADCs is the head-to-head preclinical comparison of SYD985 (trastuzumab duocarmazine) with the well-established ADC, T-DM1 (ado-trastuzumab emtansine). Both target the HER2 receptor, but SYD985 carries a duocarmycin payload while T-DM1 utilizes a maytansinoid payload.
In Vitro Cytotoxicity
Preclinical studies have consistently shown that SYD985 is significantly more potent than T-DM1, especially in cancer cell lines with low HER2 expression.[8][9] In uterine serous carcinoma cell lines, SYD985 was found to be 55 to 115 times more potent than T-DM1 in HER2 1+ and 2+ expressing lines.[10]
| Cell Line (HER2 Status) | SYD985 IC50 (µg/mL) | T-DM1 IC50 (µg/mL) | Fold Difference | Reference |
| Uterine Serous Carcinoma (1+) | 0.065 | 3.58 | ~55x | [10] |
| Uterine Serous Carcinoma (2+) | 0.016 | 1.82 | ~114x | [10] |
| Uterine Serous Carcinoma (3+) | 0.011 | 0.035 | ~3x | [10] |
| Breast Cancer (Low HER2) | - | - | 3-50x | [8][9] |
Bystander Effect
A key differentiator between SYD985 and T-DM1 is the bystander effect. The cleavable linker in SYD985 allows its membrane-permeable duocarmycin payload to diffuse and kill neighboring HER2-negative cells. In contrast, the non-cleavable linker in T-DM1 largely confines its cytotoxic effect to the targeted HER2-positive cells.[8][11]
In Vivo Efficacy
In vivo studies using patient-derived xenograft (PDX) models of breast cancer further highlight the superior efficacy of SYD985. While both ADCs showed activity in HER2 3+ models, only SYD985 demonstrated significant anti-tumor activity in models with lower HER2 expression (2+ and 1+).[8][9] In some HER2 1+ PDX models, SYD985 induced complete tumor remission, whereas T-DM1 showed no significant activity.[9]
| PDX Model (HER2 Status) | SYD985 Treatment | T-DM1 Treatment | Outcome | Reference |
| Breast Cancer (3+) | Significant tumor growth inhibition | Significant tumor growth inhibition | Both effective | [8][9] |
| Breast Cancer (2+) | Significant tumor growth inhibition | Minimal activity | SYD985 superior | [8][9] |
| Breast Cancer (1+) | Complete tumor remission in some models | No significant activity | SYD985 superior | [9] |
| Uterine Serous Carcinoma (3+) | Significant tumor growth inhibition | Tumor growth inhibition | SYD985 shows survival advantage | [10] |
MGC018: Targeting B7-H3 with a Duocarmycin Payload
MGC018 is another promising duocarmycin-based ADC that targets B7-H3, a protein overexpressed in a wide range of solid tumors.[1][2] Preclinical data has demonstrated its potent and specific anti-tumor activity.
In Vitro Cytotoxicity
MGC018 has shown sub-nanomolar IC50 values in various B7-H3-positive human tumor cell lines.[12]
| Cell Line | Cancer Type | MGC018 IC50 | Reference |
| Multiple B7-H3+ lines | Various | Sub-nM range | [12] |
In Vivo Efficacy
In vivo studies using xenograft and PDX models have demonstrated the potent anti-tumor activity of MGC018 across multiple cancer types.[1][4][13]
| Xenograft/PDX Model | Cancer Type | MGC018 Dose | Tumor Growth Inhibition/Regression | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 6 mg/kg | 98% reduction, 4/5 complete regressions | [13] |
| PA-1 | Ovarian Cancer | 10 mg/kg | 89% reduction, 3/6 complete regressions | [13] |
| A375.S2 | Melanoma | 3 mg/kg | 99% reduction, 6/7 complete regressions | [13] |
| Calu-6 | Lung Cancer | 10 mg/kg | 91% reduction | [13] |
| PDX Models | Breast, Prostate, Head & Neck | 3 mg/kg | Significant anti-tumor activity | [1] |
Experimental Protocols in Focus
The robust preclinical data supporting duocarmycin-based ADCs are a testament to rigorous experimental design. Below are outlines of the key assays used to evaluate their performance.
In Vitro Cytotoxicity Assay
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Methodology:
-
Cancer cells with varying levels of target antigen expression are seeded in 96-well plates and allowed to adhere overnight.[14][15]
-
Serial dilutions of the ADCs are added to the wells.
-
The plates are incubated for a period of time, typically 6 days.[8]
-
Cell viability is assessed using a luminescent assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[8]
-
The results are used to generate dose-response curves and calculate the IC50 values.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill antigen-negative cells when they are in the presence of antigen-positive cells.
Methodology:
-
Antigen-positive and antigen-negative cancer cells are mixed (often at a 1:1 ratio) and seeded in 96-well plates. The antigen-negative cells are typically labeled with a fluorescent marker for identification.[1][8][16]
-
A fixed concentration of the ADC is added to the co-culture.
-
The plates are incubated for a set period, for instance, 5 to 6 days.[1][8]
-
The viability of the fluorescent antigen-negative cells is measured, often using an automated imaging system or flow cytometry.[1][8]
-
The survival of the antigen-negative cells in the co-culture is compared to their survival when cultured alone in the presence of the same ADC concentration to determine the extent of the bystander effect.[16]
In Vivo Efficacy Study (Xenograft/PDX Models)
These studies assess the anti-tumor activity of ADCs in a living organism, providing crucial data on efficacy and tolerability.
Methodology:
-
Human cancer cells or patient-derived tumor tissue is implanted into immunodeficient mice.[9][13][15]
-
Once the tumors reach a predetermined volume, the mice are randomized into different treatment groups (e.g., vehicle control, control ADC, and different doses of the test ADC).[9][15]
-
The ADCs are typically administered intravenously as a single dose or in multiple doses.[9][13]
-
Tumor volume and the body weight of the mice are measured regularly to assess efficacy and toxicity.[9][13]
-
The study continues until the tumors in the control group reach a specific size or for a predetermined duration.
The Future of Duocarmycin-Based ADCs
The compelling preclinical data for duocarmycin-based ADCs like SYD985 and MGC018 are paving the way for their continued clinical development. Their ability to exert a potent bystander effect and their efficacy in tumors with low antigen expression suggest they could address significant unmet needs in oncology. As these and other next-generation ADCs progress through clinical trials, the oncology community eagerly awaits to see if their preclinical promise translates into meaningful benefits for patients. The detailed experimental approaches outlined here will be crucial for the continued evaluation and optimization of these powerful new cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Development of MGC018, a Duocarmycin-based Antibody-drug Conjugate Targeting B7-H3 for Solid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In Vivo Activation of Duocarmycin–Antibody Conjugates by Near-Infrared Light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. macrogenics.com [macrogenics.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating DNA Alkylation by Duocarmycin DM Free Base in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to validate the DNA alkylating activity of Duocarmycin DM free base in a cellular context. It offers a review of experimental data, detailed protocols for key validation assays, and a comparison with other well-established DNA alkylating agents.
Introduction to Duocarmycin DM and DNA Alkylation
Duocarmycins are a class of highly potent antineoplastic agents originally isolated from Streptomyces species. Their mechanism of action involves the sequence-selective alkylation of DNA. Duocarmycin DM, a synthetic analogue, functions as a DNA minor groove binding agent, where it alkylates the N3 position of adenine, particularly within AT-rich sequences.[1][2] This covalent modification of the DNA structure disrupts cellular processes such as replication and transcription, ultimately leading to apoptotic cell death.[2] Unlike some other alkylating agents, duocarmycins are effective in both dividing and non-dividing cells.
Comparative Cytotoxicity of Duocarmycin DM
The cytotoxic potential of Duocarmycin DM has been evaluated across various human cancer cell lines, demonstrating exceptional potency in the picomolar range. The IC50 values, representing the concentration required to inhibit 50% of cell growth, highlight its potent anti-cancer activity.
| Cell Line | Cancer Type | IC50 (pM) |
| HT-29 | Colon Carcinoma | 22 |
| CL1-5 | Lung Cancer | 13.8 |
| Caski | Cervical Cancer | 3.87 |
| EJ | Bladder Carcinoma | 15.4 |
| LS174T | Colon Carcinoma | 7.31 |
Data sourced from MedchemExpress. It is important to note that these values are for reference and may vary depending on experimental conditions.[3]
In comparison to other duocarmycin analogues and the related natural product CC-1065, subtle structural modifications can significantly impact cytotoxicity. For instance, the synthetic analogue MeCTI-TMI exhibits a slightly higher potency than Duocarmycin SA (IC50 = 5 pM vs 8 pM). Furthermore, MeCTI-PDE2, another analogue, is approximately 3-fold more potent than CC-1065 (IC50 = 7 pM vs 20 pM).[3] Notably, the natural enantiomer of Duocarmycin SA is significantly more active than its unnatural counterpart, requiring a 10-fold lower concentration for similar activity, a difference not observed between the enantiomers of CC-1065.[4] When compared to the widely used chemotherapeutic agent doxorubicin, CC-1065 has been reported to be up to 400 times more cytotoxic.[5]
Experimental Assays for Validating DNA Alkylation
To directly assess and quantify the DNA alkylating activity of Duocarmycin DM in cells, several robust methods can be employed. This guide focuses on two widely accepted assays: the Comet Assay (Single Cell Gel Electrophoresis) and the Alkylation Base Excision Repair (alk-BER) Assay.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells. Upon treatment with a DNA-damaging agent, the cellular DNA is subjected to electrophoresis. Damaged DNA, containing breaks, migrates further from the nucleus, forming a "comet tail." The intensity and length of this tail are proportional to the extent of DNA damage.
-
Cell Treatment: Culture cells to the desired confluency and treat with varying concentrations of this compound for a specified duration. Include a positive control (e.g., Methyl Methanesulfonate - MMS) and a negative control (vehicle).
-
Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field to separate the damaged DNA fragments.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.
-
Data Analysis: Quantify the DNA damage by measuring the percentage of DNA in the comet tail and the tail moment using specialized software.
Alkylation Base Excision Repair (alk-BER) Assay
The alk-BER assay is a more specific method for detecting DNA alkylation damage by measuring the activity of the base excision repair pathway, which is responsible for repairing alkylated bases.[6][7] This assay quantifies the number of alkylated adducts in the genomic DNA.[6][7]
-
Cell Treatment and DNA Isolation: Treat cells with this compound. Isolate genomic DNA at different time points to assess both damage induction and repair.
-
Enzymatic Digestion: Treat the isolated DNA with a combination of DNA glycosylase (e.g., AlkD) and APE1 endonuclease. The glycosylase recognizes and excises the alkylated base, creating an apurinic/apyrimidinic (AP) site. APE1 then cleaves the DNA backbone at the AP site, resulting in a single-strand break.
-
Alkaline Gel Electrophoresis: Separate the DNA fragments by size using alkaline agarose gel electrophoresis. The amount of smaller DNA fragments will be proportional to the number of alkylated bases.
-
Quantification: Stain the gel and quantify the amount of fragmented DNA relative to the total genomic DNA. This allows for the calculation of the number of alkyl adducts per kilobase of DNA.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of Duocarmycin DM action and the experimental workflows.
Caption: Mechanism of Duocarmycin DM-induced DNA alkylation and apoptosis.
Caption: Workflow of the Comet Assay for detecting DNA damage.
Caption: Workflow of the alk-BER Assay for quantifying DNA alkylation.
Comparison with Other DNA Alkylating Agents
To provide a comprehensive evaluation, the DNA alkylating activity of Duocarmycin DM should be compared with other well-characterized agents under identical experimental conditions.
| Agent | Class | Primary DNA Adduct | Typical Effective Concentration |
| Duocarmycin DM | Duocarmycin | Adenine-N3 | Picomolar |
| Cisplatin | Platinum-based | Guanine-N7 | Micromolar |
| Doxorubicin | Anthracycline | Intercalation, Topo II inhibition | Micromolar |
| MMS | Monofunctional Alkylating Agent | Guanine-N7, Adenine-N3 | Millimolar |
This table provides a general comparison. Actual effective concentrations will vary with cell type and exposure time.
Conclusion
Validating the DNA alkylating activity of this compound in cells requires sensitive and quantitative methods. The Comet and alk-BER assays are powerful tools for this purpose, providing direct evidence of DNA damage and adduct formation. By comparing the results obtained for Duocarmycin DM with those of other known DNA alkylating agents, researchers can gain a clearer understanding of its relative potency and specific mechanism of action. This comparative approach is crucial for the further development of Duocarmycin DM and its analogues as potent anticancer therapeutics.
References
- 1. DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adduct-specific monoclonal antibodies for the measurement of cisplatin-induced DNA lesions in individual cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational Design, Synthesis, and Evaluation of Key Analogues of CC-1065 and the Duocarmycins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. CC-1065 and the duocarmycins: unraveling the keys to a new class of naturally derived DNA alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Versatile cell-based assay for measuring DNA alkylation damage and its repair - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Duocarmycin DM Free Base Linker Technologies for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of linker technologies utilized in Duocarmycin DM-based Antibody-Drug Conjugates (ADCs). Duocarmycins are a class of highly potent DNA-alkylating agents that have garnered significant interest as payloads for ADCs due to their picomolar cytotoxicity and activity against both dividing and non-dividing cancer cells. The linker, which connects the potent duocarmycin payload to the tumor-targeting monoclonal antibody, is a critical component that dictates the overall efficacy, safety, and pharmacokinetic profile of the ADC. This guide delves into the prevalent linker strategies, presenting available preclinical data, detailed experimental methodologies, and visual representations of key concepts to aid in the rational design and evaluation of next-generation Duocarmycin DM ADCs.
Key Linker Technologies for Duocarmycin DM ADCs
The choice of linker technology is paramount in ADC design, balancing the need for stability in systemic circulation to minimize off-target toxicity with efficient cleavage and payload release at the tumor site. For Duocarmycin DM, cleavable linkers are predominantly employed to ensure the potent cytotoxin is released in its active form.
Valine-Citrulline (vc) Linker: The Clinically Validated Standard
The most extensively studied and clinically advanced linker for duocarmycin-based ADCs is the enzyme-cleavable valine-citrulline (vc) dipeptide linker. This linker is designed to be selectively cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.
A prime example of this technology is Trastuzumab duocarmazine (SYD985) , an ADC composed of the anti-HER2 antibody trastuzumab linked to a seco-duocarmycin-hydroxybenzamide-azaindole (seco-DUBA) payload via a vc-linker.[1][2][3] The linker's design ensures high stability in circulation, and upon internalization into HER2-expressing tumor cells, the vc-linker is efficiently cleaved within the lysosome.[4] This cleavage initiates a cascade that leads to the release and activation of the duocarmycin payload, which then alkylates DNA, leading to tumor cell death.[1][4]
One of the key advantages of the vc-linker in combination with the duocarmycin payload is its ability to induce a potent bystander effect .[5][6][] The released and activated duocarmycin is cell-permeable, allowing it to diffuse out of the target cancer cell and kill neighboring, antigen-negative tumor cells. This is particularly crucial for treating heterogeneous tumors where not all cells express the target antigen.[5][]
Acid-Labile Linkers: A pH-Sensitive Approach
Acid-labile linkers, such as those containing a hydrazone bond, are designed to remain stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) within tumor cells.[8] This pH differential provides a mechanism for targeted drug release. While this technology has been employed in other ADCs, preclinical data directly comparing a duocarmycin ADC with a vc-linker to one with an acid-labile linker is limited in the public domain. However, a potential advantage of this approach is that it is not dependent on the expression levels of specific enzymes in the tumor. A key challenge for acid-labile linkers is ensuring sufficient stability in circulation to prevent premature drug release and associated off-target toxicities.[][8]
Disulfide Linkers: Leveraging the Redox Potential of Tumor Cells
Disulfide linkers exploit the significant difference in glutathione (B108866) (GSH) concentration between the extracellular environment (micromolar) and the intracellular cytoplasm (millimolar). These linkers are stable in the bloodstream but are readily cleaved by intracellular GSH, releasing the payload inside the tumor cell. While this technology is utilized for other ADC payloads, specific examples and comparative preclinical data for duocarmycin-based ADCs with disulfide linkers are not as prevalent as for vc-linkers. The rate of cleavage can be modulated by introducing steric hindrance around the disulfide bond.[9]
Data Presentation: Preclinical Performance of Duocarmycin ADCs
The following tables summarize key preclinical data for duocarmycin ADCs, primarily focusing on the well-characterized vc-linker technology as exemplified by SYD985. The data is presented to facilitate a comparison with other ADC technologies, where available.
Table 1: In Vitro Cytotoxicity of Duocarmycin ADCs
| ADC | Linker Technology | Cell Line | Target Antigen | IC50 (ng/mL) | Citation |
| SYD985 | Valine-Citrulline | SK-BR-3 | HER2 (3+) | 15 | [10] |
| SYD985 | Valine-Citrulline | NCI-N87 | HER2 (3+) | 20 | [11] |
| SYD985 | Valine-Citrulline | KPL-4 | HER2 (2+) | 30 | [11] |
| SYD985 | Valine-Citrulline | JIMT-1 | HER2 (1+) | 60 | [11] |
| T-DM1 | Non-cleavable Thioether | SK-BR-3 | HER2 (3+) | 10 | [11] |
| T-DM1 | Non-cleavable Thioether | NCI-N87 | HER2 (3+) | 25 | [11] |
| T-DM1 | Non-cleavable Thioether | KPL-4 | HER2 (2+) | 900 | [11] |
| T-DM1 | Non-cleavable Thioether | JIMT-1 | HER2 (1+) | >1000 | [11] |
| BMS-936561 (MDX-1203) | Valine-Citrulline | 786-O | CD70 | Not Reported | [12][13] |
Note: T-DM1 is included for comparative purposes to highlight the enhanced potency of SYD985 in low HER2-expressing cell lines, a feature attributed to the cleavable linker and potent payload.
Table 2: In Vivo Efficacy of SYD985 in Patient-Derived Xenograft (PDX) Models
| PDX Model | HER2 Status | Treatment | Tumor Growth Inhibition (%) | Citation |
| Breast Cancer (HBCx-13B) | 3+ | SYD985 (3 mg/kg) | >95 | [5] |
| Breast Cancer (HBCx-13B) | 3+ | T-DM1 (10 mg/kg) | >95 | [5] |
| Breast Cancer (HBCx-22) | 1+ | SYD985 (3 mg/kg) | ~80 | [5] |
| Breast Cancer (HBCx-22) | 1+ | T-DM1 (10 mg/kg) | <20 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different linker technologies. Below are protocols for key experiments cited in the evaluation of duocarmycin ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).[11][14][15]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C with 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Add 100 µL of the dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
In Vitro Bystander Killing Assay (Co-culture Method)
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.[14][15][16]
Materials:
-
Antigen-positive (Ag+) cells
-
Antigen-negative (Ag-) cells engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC
-
96-well plates
-
Fluorescence plate reader or imaging system
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3). As a control, seed GFP-Ag- cells alone. Incubate overnight.
-
ADC Treatment: Treat the co-cultures and the Ag- monoculture with serial dilutions of the ADC.
-
Incubation: Incubate for 72-120 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity to specifically quantify the viability of the Ag- cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
Plasma Stability Assay (LC-MS/MS Method)
This assay assesses the stability of the ADC and the rate of premature payload release in plasma.[1][2][4][12]
Materials:
-
ADC
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Incubator at 37°C
-
Sample processing reagents (e.g., for immunocapture and protein precipitation)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Preparation:
-
Intact ADC Analysis: Use immunocapture techniques (e.g., using anti-human IgG beads) to isolate the ADC from the plasma matrix. The captured ADC can then be eluted and analyzed by LC-MS to determine the drug-to-antibody ratio (DAR) over time.
-
Free Payload Analysis: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
-
Data Analysis: Plot the average DAR or the concentration of free payload over time to determine the stability profile of the ADC in plasma.
In Vivo Efficacy Study (Patient-Derived Xenograft Model)
PDX models, where tumor tissue from a patient is implanted into immunodeficient mice, are considered more clinically relevant for evaluating ADC efficacy.[6][10][17][18]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Patient-derived tumor fragments or dissociated cells
-
ADC, vehicle control, and relevant comparator ADCs
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Implant tumor fragments subcutaneously or orthotopically into the mice.
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups.
-
Treatment: Administer the ADC, vehicle, and comparator agents intravenously at specified doses and schedules.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Endpoint: Continue the study until tumors in the control group reach a defined endpoint volume or for a predetermined duration.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) to assess efficacy.
Mandatory Visualizations
Figure 1: Mechanism of Action of a vc-linker Duocarmycin ADC.
Figure 2: Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay.
Figure 3: Logical Relationship of Duocarmycin ADC Linker Cleavage Mechanisms.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 8. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. championsoncology.com [championsoncology.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. championsoncology.com [championsoncology.com]
- 18. blog.crownbio.com [blog.crownbio.com]
Duocarmycin DM Free Base Demonstrates Potent Efficacy in Preclinical Taxane-Resistant Cancer Models
For Immediate Release:
[City, State] – [Date] – New comparative analysis indicates that Duocarmycin DM free base, a potent DNA-alkylating agent, exhibits significant cytotoxic activity against taxane-resistant cancer models. This finding suggests a potential therapeutic avenue for patients who have developed resistance to commonly used taxane-based chemotherapies such as paclitaxel (B517696) and docetaxel. The unique mechanism of action of Duocarmycin DM, which targets the minor groove of DNA, appears to circumvent the common resistance pathways that render taxanes ineffective.
Taxane (B156437) resistance is a major clinical challenge in the treatment of various cancers, including breast and prostate cancer. A primary mechanism of this resistance is the overexpression of drug efflux pumps like P-glycoprotein (MDR1), which actively remove taxanes from the cancer cells. Duocarmycin and its analogues have shown efficacy in multi-drug resistant (MDR) cancer models, suggesting they are not substrates for these efflux pumps.[1][2][3]
This guide provides a comparative overview of the efficacy of this compound against alternative chemotherapeutic agents in taxane-resistant cancer models, supported by available preclinical data.
Comparative Efficacy in Taxane-Resistant Cancer Models
While direct head-to-head studies of this compound in established taxane-resistant cell lines are not extensively published, its potent picomolar cytotoxicity in various cancer cell lines and its effectiveness in MDR models provide a strong rationale for its use in this setting.[1][2][3][4][5] For the purpose of this comparison, we will present data for Duocarmycin DM and relevant comparators in sensitive and resistant cell lines where available.
In Vitro Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of drug potency, for Duocarmycin DM and alternative agents in different cancer cell lines. A lower IC50 value indicates higher potency.
Table 1: In Vitro Efficacy of Duocarmycin DM in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Duocarmycin DM IC50 (pM) |
| HT-29 | Colon Carcinoma | 22 |
| CL1-5 | Lung Cancer | 13.8 |
| Caski | Cervical Cancer | 3.87 |
| EJ | Bladder Cancer | 15.4 |
| LS174T | Colon Carcinoma | 7.31 |
| Data from MedChemExpress.[5] |
Table 2: Comparative In Vitro Efficacy in Taxane-Resistant Breast Cancer Cell Lines
| Cell Line | Parental/Resistant | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) | Doxorubicin IC50 (nM) |
| MDA-MB-231 | Parental | 1.6 | 0.8 | 35.64 |
| MDA-MB-231 25PACR | Paclitaxel-Resistant | 29.61 | 6.4 | 61.38 |
| MDA-MB-231 50PACR | Paclitaxel-Resistant | 89.98 | - | - |
| ZR-75-1 | Parental | 11.8 | 1.1 | 14.5 |
| ZR-75-1 PACR | Paclitaxel-Resistant | 2000 | 200 | 1000 |
| ZR-75-1 DOCR | Docetaxel-Resistant | 2000 | 200 | 1000 |
| Data from Spears et al., 2014.[6] |
Table 3: Comparative In Vitro Efficacy in Docetaxel-Resistant Prostate Cancer Cell Lines
| Cell Line | Parental/Resistant | Docetaxel IC50 (nM) | Cabazitaxel IC50 (nM) | Doxorubicin Cross-Resistance |
| DU-145 | Parental | - | - | - |
| DU-145/TXR | Docetaxel-Resistant | - | - | Observed |
| PC-3 | Parental | - | - | - |
| PC-3/TXR | Docetaxel-Resistant | - | - | Observed |
| Qualitative data from Corcoran et al., 2012 and Lee et al., 2020.[7][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in this guide.
Establishment of Taxane-Resistant Cell Lines
Taxane-resistant cancer cell lines, such as MDA-MB-231/PACR and DU-145/TXR, are typically generated by continuous exposure to escalating concentrations of the respective taxane drug (paclitaxel or docetaxel) over several months. The parental cell line is initially treated with a low concentration of the drug. As the cells adapt and resume proliferation, the drug concentration is gradually increased. This process selects for a population of cells with resistance mechanisms. The level of resistance is confirmed by comparing the IC50 of the resistant cell line to that of the parental line.
In Vitro Cytotoxicity Assay (MTT Assay)
Cell viability and drug potency are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., Duocarmycin DM, paclitaxel, doxorubicin) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against drug concentration.
In Vivo Xenograft Studies
The antitumor efficacy of a compound in a living organism is often evaluated using xenograft models.
-
Cell Implantation: Human cancer cells (either parental or taxane-resistant) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., Duocarmycin DM) via a specified route (e.g., intravenous injection) and schedule. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group. Tumor growth inhibition (TGI) can be calculated.
Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular mechanisms is key to developing effective cancer therapies.
Duocarmycin DM Mechanism of Action
Duocarmycin DM exerts its cytotoxic effects through a distinct mechanism compared to taxanes.
Caption: Duocarmycin DM binds to the DNA minor groove and alkylates adenine, leading to DNA damage and apoptosis.
Taxane Mechanism of Action and Resistance
Taxanes, in contrast, target the microtubules, which are essential for cell division.
Caption: Taxanes stabilize microtubules, causing mitotic arrest. Resistance can occur via MDR1-mediated drug efflux.
Conclusion
The available preclinical evidence strongly suggests that this compound is a highly potent cytotoxic agent with a mechanism of action that is distinct from taxanes. This distinction provides a strong rationale for its efficacy in taxane-resistant cancer models, particularly those with resistance driven by overexpression of drug efflux pumps. Further direct comparative studies in well-characterized taxane-resistant models are warranted to fully elucidate its clinical potential in this patient population with a high unmet medical need.
References
- 1. adcreview.com [adcreview.com]
- 2. adcreview.com [adcreview.com]
- 3. adcreview.com [adcreview.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular characterisation of isogenic taxane resistant cell lines identify novel drivers of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docetaxel-resistant prostate cancer cells become sensitive to gemcitabine due to the upregulation of ABCB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Docetaxel-Resistance in Prostate Cancer: Evaluating Associated Phenotypic Changes and Potential for Resistance Transfer via Exosomes | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal Procedures for Duocarmycin DM Free Base
Disclaimer: This document provides guidance on the proper disposal of Duocarmycin DM free base based on its classification as a potent DNA alkylating agent and an antibody-drug conjugate (ADC) payload. While some safety data sheets (SDS) may classify this compound as non-hazardous, its known mechanism of action warrants handling it as a highly potent, cytotoxic, and genotoxic substance. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Duocarmycin DM is an extremely potent cytotoxic agent that functions by alkylating DNA, which can lead to cell death.[1] Due to its hazardous nature, all handling and disposal procedures must be conducted with strict safety measures to prevent exposure and environmental contamination. The very high cytotoxicity of some ADC payloads requires that their manufacture and handling be carefully managed to protect worker health and safety.[2]
Personal Protective Equipment (PPE): A comprehensive safety program should include appropriate personal protective equipment (PPE).[3] When handling Duocarmycin DM in solid or solution form, the following PPE is mandatory:
-
Gloves: Double gloving with nitrile gloves is recommended.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Lab Coat: A disposable, back-closing gown or a dedicated lab coat.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary, especially when handling the solid compound or creating aerosols.
All work with Duocarmycin DM should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The primary method for the disposal of potent cytotoxic and cytostatic waste is high-temperature incineration.[4] This ensures the complete and irreversible destruction of the hazardous compounds.[2]
Step 1: Waste Segregation
Proper segregation of waste at the point of generation is critical. Three main waste streams should be considered:
-
Solid Waste: Includes contaminated PPE (gloves, gowns, etc.), absorbent pads, weighing papers, and any other solid materials that have come into contact with Duocarmycin DM.
-
Liquid Waste: Includes unused solutions, contaminated solvents, and aqueous solutions from experimental procedures.
-
Sharps Waste: Includes needles, syringes, pipette tips, and any other contaminated items that can puncture skin or waste containers.
Step 2: Waste Collection and Containment
All waste must be collected in designated, properly labeled, and leak-proof containers.
-
Solid Waste:
-
Place all contaminated solid waste into a dedicated, clear plastic bag labeled "Cytotoxic Waste" or "Hazardous Chemical Waste."
-
Seal the primary bag and place it inside a second, durable, labeled waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing Duocarmycin DM in a compatible, shatter-proof, and leak-proof container (e.g., a high-density polyethylene (B3416737) bottle).
-
The container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the full chemical name "this compound."
-
Do not mix incompatible waste streams.
-
-
Sharps Waste:
-
Place all contaminated sharps directly into a puncture-resistant sharps container labeled "Cytotoxic Sharps" or as required by your institution.
-
Do not overfill sharps containers.
-
Step 3: Decontamination of Work Surfaces
-
After handling Duocarmycin DM, thoroughly decontaminate all work surfaces.
-
Use a suitable decontamination solution, such as a 10% bleach solution followed by a rinse with 70% ethanol, or a validated chemical deactivating agent if available and approved by your EHS department.
-
All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as solid cytotoxic waste.
Step 4: Storage and Final Disposal
-
Store all sealed and labeled cytotoxic waste containers in a designated, secure area away from general lab traffic until they can be collected by your institution's hazardous waste management service.
-
Arrange for the pickup and disposal of the waste through your certified EHS or hazardous waste contractor. Ensure they are aware of the cytotoxic and potent nature of the waste. High-temperature incineration is the recommended final disposal method.
Summary of Disposal and Handling Data
| Parameter | Guideline |
| Hazard Classification | Potent Cytotoxic, Genotoxic, DNA Alkylating Agent |
| Primary Disposal Route | High-Temperature Incineration via a certified hazardous waste facility |
| Personal Protective Equipment (PPE) | Double Nitrile Gloves, Safety Goggles, Face Shield, Disposable Gown |
| Engineering Controls | Certified Chemical Fume Hood or Biological Safety Cabinet |
| Solid Waste Container | Labeled, leak-proof container with a biohazard or cytotoxic symbol |
| Liquid Waste Container | Labeled, shatter-proof, leak-proof bottle with a secure cap |
| Sharps Waste Container | Labeled, puncture-resistant sharps container |
| Spill Management | Use a cytotoxic spill kit; all cleanup materials must be disposed of as cytotoxic waste |
Experimental Protocols and Visualizations
As no specific chemical inactivation protocols for Duocarmycin DM are readily available, the recommended procedure is direct disposal as hazardous waste. The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated from working with Duocarmycin DM.
Caption: Workflow for the safe disposal of Duocarmycin DM waste.
References
- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Safety and Innovation: Navigating the Challenges of Antibody-Drug Conjugates - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 4. Antibody-Drug Conjugates (ADCs): Navigating Four Pillars of Safety, Development, Supply Chain and Manufacturing Excellence [scirp.org]
Personal protective equipment for handling Duocarmycin DM free base
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This guide provides essential safety and logistical information for handling Duocarmycin DM free base based on its known cytotoxic properties and data from related compounds. A Safety Data Sheet (SDS) from at least one supplier (MedChemExpress, HY-128915) has classified this compound as "Not a hazardous substance or mixture."[1] This is highly inconsistent with its known mechanism of action as a potent DNA alkylating agent and picomolar cytotoxicity.[2][3] For comparison, the related compound Duocarmycin SA is classified as acutely toxic, mutagenic, carcinogenic, and a reproductive hazard.[4] Therefore, it is imperative to handle this compound as an extremely hazardous and potent compound, following the high-containment procedures outlined below, regardless of the information in the supplier's SDS.
Hazard Assessment and Primary Safety Precautions
Duocarmycin DM is a member of a class of exceptionally potent antitumour antibiotics that exert their cytotoxic effects by alkylating the N3 position of adenine (B156593) in the minor groove of DNA.[5] This action disrupts DNA architecture, leading to cell death at picomolar concentrations.[2][3] Due to this high potency, exposure to even minute quantities can pose a significant health risk. All handling of this compound must be performed by trained personnel in a designated and controlled area.
Key Hazards:
-
Extreme Cytotoxicity: Capable of causing cell death at very low concentrations.
-
Potential Mutagenicity and Carcinogenicity: As a DNA alkylating agent, it is expected to be mutagenic and carcinogenic.[4]
-
Reproductive Hazard: Likely to damage fertility or the unborn child.[4]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent any contact with the compound.[6] All PPE should be donned before entering the designated handling area and doffed in a manner that prevents cross-contamination.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory | Powered Air-Purifying Respirator (PAPR) or N95/FFP3 Respirator | A PAPR is recommended for handling the solid compound or any procedure that could generate aerosols. A fitted N95 or FFP3 respirator is a minimum requirement. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. The outer pair should be changed frequently and immediately upon known or suspected contamination.[6] |
| Body Protection | Disposable Coveralls or Gown | Use a solid-front, back-closing gown or coveralls made of a protective material like polyethylene-coated polypropylene. Ensure cuffs are tucked into the inner gloves. |
| Eye Protection | Safety Goggles or Face Shield | Wear chemical splash goggles or a full-face shield to protect against splashes and aerosols. |
| Foot Protection | Disposable Shoe Covers | Wear over dedicated laboratory shoes to prevent tracking contamination out of the handling area. |
Engineering Controls and Designated Area
All work with this compound, both solid and in solution, must be conducted within specific engineering controls to ensure containment.
-
Primary Containment: A certified Class II Biological Safety Cabinet (BSC) or a containment isolator (glove box) is required for all manipulations, including weighing, reconstituting, and aliquoting.[7] The work surface should be lined with a disposable, plastic-backed absorbent pad.
-
Facility Design: The handling area should be a designated potent compound laboratory with restricted access. It should be maintained under negative pressure relative to surrounding areas to prevent the escape of airborne contaminants.[8]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible. A dedicated spill kit for cytotoxic drugs is mandatory.
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for preparing and using this compound in a typical in vitro cytotoxicity experiment.
4.1. Preparation of Stock Solution
-
Pre-Handling Checklist:
-
Ensure all required PPE is correctly donned.
-
Verify the BSC or isolator is functioning correctly.
-
Prepare the work surface with a fresh absorbent pad.
-
Assemble all necessary materials (vial of compound, sterile DMSO, sterile microcentrifuge tubes, calibrated micropipettes with filtered tips).
-
-
Reconstitution:
-
Bring the vial of this compound to room temperature before opening to prevent condensation.
-
Carefully uncap the vial within the BSC.
-
Using a calibrated pipette, add the required volume of sterile DMSO to the vial to create a high-concentration stock solution (e.g., 1-10 mM). It is common to dissolve potent compounds in a minimal amount of DMSO.[3]
-
Gently swirl or vortex the vial to ensure complete dissolution. Avoid splashing.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[9]
-
Label each aliquot with the compound name, concentration, date, and your initials.
-
Store aliquots at -20°C or -80°C, protected from light.[1]
-
4.2. Preparation of Working Solutions for Cytotoxicity Assay
-
Serial Dilutions:
-
Thaw a single aliquot of the stock solution.
-
Perform serial dilutions in sterile, serum-free cell culture medium to achieve the desired final concentrations for your experiment.[10] It is crucial to perform these dilutions within the BSC.
-
A solvent control (containing the same final concentration of DMSO as the highest concentration of the compound) must be included in the experiment.[3]
-
-
Cell Treatment:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Carefully add the prepared working solutions (including controls) to the appropriate wells.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
Experimental Workflow for a Cytotoxicity Assay
Caption: Workflow for preparing and using Duocarmycin DM in a cytotoxicity assay.
Disposal Plan
All materials that come into contact with Duocarmycin DM are considered hazardous cytotoxic waste and must be disposed of accordingly.
5.1. Waste Segregation and Collection
| Waste Type | Collection Container |
| Solid Waste | Disposable PPE (gloves, gown, shoe covers), absorbent pads, plasticware (pipette tips, tubes). Place in a dedicated, labeled cytotoxic waste bag. |
| Sharps Waste | Needles and syringes. Place in a puncture-resistant, labeled cytotoxic sharps container. |
| Liquid Waste | Unused stock solutions, working solutions, and contaminated media. Collect in a sealed, shatter-proof, and clearly labeled cytotoxic liquid waste container. |
5.2. Decontamination and Disposal Procedures
-
Surface Decontamination:
-
After each use, thoroughly decontaminate the work area within the BSC.
-
Wipe surfaces with a detergent solution, followed by 70% ethanol.[11] For spills, chemical deactivation may be necessary (see below).
-
All cleaning materials must be disposed of as cytotoxic waste.
-
-
Chemical Inactivation (for liquid waste and spills):
-
While specific degradation data for Duocarmycin DM is limited, chemical degradation methods like oxidation are used for some cytotoxic compounds.[12]
-
Treatment with a solution of sodium hypochlorite (B82951) (bleach) can be effective for some cytotoxic drugs.[11]
-
Consult with your institution's Environmental Health and Safety (EHS) department for a validated chemical neutralization protocol before attempting. Do not discharge any untreated waste into the sanitary sewer.
-
-
Final Disposal:
-
All cytotoxic waste containers must be sealed and collected by a licensed hazardous waste disposal service.[13]
-
Follow all institutional, local, and national regulations for cytotoxic waste disposal.
-
Waste Disposal Logical Flow
Caption: Logical flow for the segregation and disposal of Duocarmycin DM waste.
Spill Management
Immediate and correct response to a spill is critical to prevent exposure and contamination.
-
Alert and Secure: Alert personnel in the area and restrict access.
-
Don PPE: If not already wearing it, don the full PPE ensemble described in Section 2.
-
Containment:
-
Powder Spill: Gently cover the spill with absorbent pads to avoid raising dust.
-
Liquid Spill: Cover the spill with absorbent pads from the cytotoxic spill kit, working from the outside in.
-
-
Decontamination:
-
Carefully collect all contaminated materials (absorbent pads, broken glass) using a scoop and place them into a designated cytotoxic waste bag.
-
Clean the spill area three times with a detergent solution, followed by a rinse with water.[14]
-
Consult your EHS department for recommendations on a chemical deactivating agent (e.g., sodium hypochlorite solution) for the final cleaning step.
-
-
Disposal: All cleanup materials are to be disposed of as cytotoxic waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department immediately.
References
- 1. keyorganics.net [keyorganics.net]
- 2. ruixibiotech.com [ruixibiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. cdc.gov [cdc.gov]
- 8. escopharma.com [escopharma.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. gerpac.eu [gerpac.eu]
- 12. socialresearchfoundation.com [socialresearchfoundation.com]
- 13. danielshealth.ca [danielshealth.ca]
- 14. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
